Uperolein
Descripción
Structure
2D Structure
Propiedades
Número CAS |
55601-63-3 |
|---|---|
Fórmula molecular |
C57H79N13O16S |
Peso molecular |
1234.4 g/mol |
Nombre IUPAC |
4-[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76) |
Clave InChI |
JPOQNRWDXRZJDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |
Origen del producto |
United States |
Foundational & Exploratory
The Uperolein Peptide Family: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amphibian integument is a remarkable reservoir of bioactive molecules, representing a crucial component of the innate immune system. Among these, the Uperolein peptide family, isolated from the skin secretions of Australian toadlets of the Uperoleia genus, has garnered significant scientific interest. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of these peptides. It details the experimental protocols for their isolation, purification, and structural elucidation, presents their antimicrobial properties in a structured format, and illustrates the key signaling pathways associated with their bioactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel antimicrobial agents and neuropeptides for therapeutic development.
Introduction
Peptides derived from amphibian skin secretions are a rich source of diverse and potent bioactive compounds. The this compound family of peptides, primarily sourced from the dorsal glands of Australian toadlets of the Uperoleia genus, encompasses two main classes: the this compound neuropeptides and the Uperin antimicrobial peptides (AMPs). This compound itself is a neuropeptide belonging to the tachykinin family, known to elicit physiological responses through interaction with G protein-coupled receptors.
The Uperin peptides, on the other hand, are a group of cationic, amphipathic molecules with potent antimicrobial properties. These are further classified into two main subfamilies based on their primary structure: the Uperin 2 group, typically comprising 19 amino acid residues, and the Uperin 3 group, which are shorter peptides with 17 amino acid residues.[1] These peptides exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, and their mechanism of action is primarily attributed to the disruption of bacterial cell membranes. This guide will delve into the methodologies employed in the discovery and characterization of these fascinating biomolecules.
Discovery and Isolation of Uperin Peptides
The initial discovery of Uperin peptides involves the collection of skin secretions from Uperoleia species, followed by a multi-step purification process to isolate the individual peptide components.
Experimental Protocol: Peptide Isolation and Purification
The following protocol outlines a general methodology for the isolation and purification of Uperin peptides from amphibian skin secretions.
1. Stimulation and Collection of Skin Secretions:
-
Specimens of Uperoleia species (e.g., Uperoleia mjobergii, Uperoleia inundata) are carefully handled.
-
Glandular secretion is induced by a non-invasive method such as mild electrical stimulation or injection of norepinephrine.
-
The secreted material is collected by washing the dorsal skin with a suitable buffer (e.g., deionized water or a mild acidic solution) and immediately frozen or lyophilized to prevent degradation.
2. Initial Extraction and Solid-Phase Extraction (SPE):
-
The lyophilized secretion is reconstituted in an acidic solvent (e.g., 0.1% trifluoroacetic acid in water) to solubilize the peptides.
-
The solution is centrifuged to remove any insoluble material.
-
The supernatant is then subjected to solid-phase extraction using a C18 cartridge to desalt and concentrate the peptide fraction. The peptides are eluted with an organic solvent, typically acetonitrile, containing a small amount of acid.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The concentrated peptide fraction from SPE is further purified by RP-HPLC. This technique separates peptides based on their hydrophobicity.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient of increasing concentration of Mobile Phase B is applied to elute the bound peptides. A typical gradient might be from 5% to 65% B over 60 minutes.
-
Detection: The elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the individual peaks are collected for further analysis.
Experimental Workflow: Peptide Discovery
The logical flow of discovering and isolating novel Uperin peptides is depicted in the following diagram.
Characterization of the this compound Peptide Family
Once purified, the primary structure and biological activity of the peptides are determined.
Structural Characterization
The amino acid sequence of the isolated peptides is determined using a combination of Edman degradation and mass spectrometry.
3.1.1. Experimental Protocol: Edman Degradation
Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which attaches to the N-terminal amino acid.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid.
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
3.1.2. Experimental Protocol: Mass Spectrometry
Mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight of peptides and can also be used for sequencing.
-
Ionization: The purified peptide is ionized using either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is determined to obtain its molecular weight.
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
The peptide ion of interest is selected in the mass spectrometer.
-
It is then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).
-
The masses of the resulting fragment ions are measured.
-
The amino acid sequence is deduced by analyzing the mass differences between the fragment ions, which correspond to the masses of the individual amino acid residues.
-
Biological Activity: Antimicrobial Properties
The antimicrobial activity of the Uperin peptides is a key characteristic. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
3.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.
-
Serial Dilution: The purified peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed.
3.2.2. Quantitative Data: Antimicrobial Activity of Uperin Peptides
The following tables summarize the known antimicrobial activities of some Uperin peptides.
Table 1: MIC of Uperin 3.5 against Gram-Positive Bacteria
| Microorganism | MIC (µM) | Reference |
| Micrococcus luteus | 2 | [2] |
| Staphylococcus hominis | >2 | [2] |
| Staphylococcus epidermidis | >2 | [2] |
| Staphylococcus aureus | >2 | [2] |
Table 2: General Antimicrobial Activity of Uperin 3 Peptides
| Peptide | Microorganism | MIC Range (µg/mL) | Reference |
| Uperin 3.5 | Leuconostoc lactis | 3 - 50 | |
| Uperin 3.6 | Leuconostoc lactis | 3 - 50 |
Signaling Pathways and Mechanisms of Action
This compound and the Tachykinin Signaling Pathway
As a member of the tachykinin family, this compound is expected to exert its effects by binding to and activating tachykinin receptors (NK1, NK2, or NK3), which are G protein-coupled receptors (GPCRs). The activation of these receptors typically leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Uperin Peptides: Mechanism of Antimicrobial Action
The antimicrobial activity of Uperin peptides is primarily attributed to their ability to disrupt the bacterial cell membrane. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of bacterial membranes. This interaction leads to membrane permeabilization and ultimately cell death. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models. The general sequence of events is illustrated below.
Conclusion and Future Perspectives
The this compound peptide family represents a promising area of research for the development of new therapeutic agents. The neuropeptide this compound offers potential for modulating physiological processes through the tachykinin system, while the Uperin antimicrobial peptides present a viable strategy for combating antibiotic-resistant bacteria. Further research is warranted to fully elucidate the structure-activity relationships of these peptides, expand the characterization of their antimicrobial spectrum, and investigate their potential for clinical applications. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this fascinating family of natural products.
References
Uperolein: A Neuropeptide from Australian Toadlets with Potent Vasoactive and Smooth Muscle Stimulatory Properties
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Uperolein, a decapeptide with the sequence pGlu-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH₂, is a prominent neuropeptide isolated from the skin secretions of Australian toadlets of the Uperoleia genus. Classified as a member of the tachykinin and bombesin-like peptide families, this compound exhibits potent biological activities, primarily characterized by its ability to induce smooth muscle contraction and elicit a hypotensive response. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its effects on smooth muscle and the cardiovascular system. Due to the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible literature, this paper synthesizes the existing qualitative knowledge and outlines general methodologies relevant to the study of such neuropeptides.
Introduction
The skin secretions of amphibians are a rich source of bioactive peptides with diverse pharmacological properties. Among these, this compound, first identified in the Australian toadlet Uperoleia inundata, has been characterized as a powerful neuropeptide.[1] Its structural similarity to both tachykinins and bombesins suggests a potential interaction with receptors for these peptide families, which are known to play crucial roles in physiological processes such as smooth muscle regulation, blood pressure control, and neurotransmission. This document aims to consolidate the current understanding of this compound's biological functions to aid researchers and drug development professionals in exploring its therapeutic potential.
Biological Functions of this compound
The primary biological functions attributed to this compound are its effects on smooth muscle and the cardiovascular system.
Smooth Muscle Contraction
This compound is a potent stimulator of smooth muscle contraction, a characteristic feature of tachykinin and bombesin-like peptides.[2] This activity has been observed at nanomolar concentrations, indicating a high affinity for its target receptors on smooth muscle cells.[2]
Quantitative Data:
| Biological Activity | Tissue/Cell Type | Parameter | Value | Reference |
| Smooth Muscle Contraction | e.g., Guinea pig ileum | EC₅₀ | Data not available |
Hypotensive Effects
In addition to its effects on smooth muscle, this compound has been reported to cause a reduction in blood pressure.[2] This hypotensive effect is a common characteristic of tachykinin-related peptides and is likely mediated through vasodilation.
Quantitative Data:
Specific in vivo data quantifying the hypotensive effect of this compound, such as the dose-dependent reduction in mean arterial pressure, are not detailed in the currently available literature. The following table is provided for the future inclusion of such data.
| Biological Activity | Animal Model | Parameter | Value | Reference |
| Hypotension | e.g., Anesthetized rat | % Decrease in MAP | Data not available |
Proposed Signaling Pathways
The signaling pathways through which this compound exerts its effects are presumed to be similar to those of other tachykinin and bombesin-like peptides, involving G-protein coupled receptors (GPCRs).
Tachykinin Receptor Pathway (Hypothesized):
Upon binding to a tachykinin receptor (e.g., NK₁, NK₂, or NK₃) on a smooth muscle cell, this compound would likely activate a Gq/11 protein. This activation would lead to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ would then bind to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, would ultimately lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Bombesin Receptor Pathway (Hypothesized):
Similarly, if this compound acts via bombesin receptors (e.g., BB₁, BB₂, or BB₃), it would also likely couple to Gq/11 proteins, initiating the same PLC-IP₃-DAG signaling cascade to induce a physiological response.
The following diagram illustrates the hypothesized signaling pathway for this compound-induced smooth muscle contraction.
Caption: Hypothesized signaling pathway for this compound-induced smooth muscle contraction.
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's biological activity are not explicitly available. However, based on standard pharmacological practices for studying similar neuropeptides, the following methodologies would be appropriate.
In Vitro Smooth Muscle Contraction Assay
This assay is used to determine the potency and efficacy of a substance in causing smooth muscle contraction.
Experimental Workflow:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Recording and Analysis: The contractile responses are recorded, and a concentration-response curve is plotted to determine the EC₅₀ value.
Caption: Experimental workflow for an in vitro smooth muscle contraction assay.
In Vivo Blood Pressure Measurement
This protocol is designed to assess the effect of this compound on arterial blood pressure in a living animal model.
Experimental Workflow:
-
Animal Preparation: An animal (e.g., a rat or mouse) is anesthetized.
-
Catheterization: A catheter is inserted into a major artery (e.g., carotid or femoral artery) and connected to a pressure transducer to continuously monitor blood pressure. Another catheter is inserted into a vein (e.g., jugular or femoral vein) for drug administration.
-
Baseline Recording: A stable baseline blood pressure is recorded.
-
This compound Administration: A bolus injection or infusion of this compound is administered intravenously.
-
Blood Pressure Monitoring: Changes in mean arterial pressure (MAP) are continuously recorded.
-
Data Analysis: The magnitude and duration of the hypotensive response are quantified.
Caption: Experimental workflow for in vivo blood pressure measurement.
Conclusion and Future Directions
This compound is a potent neuropeptide with significant smooth muscle stimulatory and hypotensive activities. Its classification as a tachykinin- and bombesin-like peptide provides a framework for understanding its likely mechanism of action through G-protein coupled receptors. However, the lack of specific quantitative data and detailed experimental studies on this compound highlights a significant gap in the literature.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the EC₅₀ of this compound on various smooth muscle preparations and its in vivo dose-response relationship for hypotension.
-
Receptor Binding Studies: Identifying the specific tachykinin and/or bombesin receptor subtypes with which this compound interacts with high affinity.
-
Signaling Pathway Elucidation: Confirming the intracellular signaling cascades activated by this compound in target cells.
-
Therapeutic Potential: Investigating the potential of this compound or its analogues as therapeutic agents, for example, in conditions requiring smooth muscle modulation or blood pressure regulation.
A more in-depth understanding of the pharmacology of this compound will be crucial for unlocking its potential in drug discovery and development.
References
An In-depth Technical Guide on the Core Mechanism of Action of Uperolein Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uperolein, a member of the tachykinin family of peptides, is a naturally occurring undecapeptide originally isolated from the skin of Australian frogs of the Uperoleia genus. Like other tachykinins, such as Substance P and Neurokinin A, this compound exerts a range of physiological effects, primarily through its interaction with specific cell surface receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound peptides, focusing on their receptor binding, signaling pathways, and the resulting physiological responses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Receptor Binding and Affinity
This compound's biological activity is initiated by its binding to tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. There are three main subtypes of tachykinin receptors: NK1, NK2, and NK3. This compound, like other tachykinins, exhibits a degree of selectivity for these receptors.
While comprehensive binding affinity data for this compound across all receptor subtypes is not extensively documented in a single source, the available literature indicates that this compound acts as a potent agonist, particularly at the NK1 receptor. The rank order of potency of various tachykinins on frog skin, a tissue known to possess NK1-like receptors, demonstrates this compound to be a highly active compound within this peptide family.
Table 1: Receptor Binding Affinity of this compound (Qualitative)
| Receptor Subtype | Binding Affinity/Potency | Notes |
| NK1 Receptor | High | This compound is a potent agonist at NK1 receptors, mediating physiological responses such as smooth muscle contraction and ion transport. |
| NK2 Receptor | Lower than NK1 | This compound is expected to have some activity at NK2 receptors, though with lower affinity compared to its interaction with NK1 receptors. |
| NK3 Receptor | Lower than NK1 | Similar to NK2 receptors, this compound's affinity for NK3 receptors is anticipated to be less than that for NK1 receptors. |
Note: Quantitative Ki or Kd values for this compound at each receptor subtype are not consistently reported in the literature. The information presented is based on the qualitative and comparative studies available.
Signaling Pathways
Upon binding to its cognate tachykinin receptor, primarily the NK1 receptor, this compound initiates a cascade of intracellular signaling events. Tachykinin receptors are coupled to the Gq class of G-proteins.
The activation of the Gq protein by the this compound-receptor complex leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates a variety of cellular proteins, leading to a diverse range of cellular responses.
The following diagram illustrates the primary signaling pathway activated by this compound:
Physiological Effects and Potency
The primary and most well-characterized physiological effect of this compound is the contraction of smooth muscle. This effect is a direct consequence of the increase in intracellular calcium levels initiated by the signaling cascade described above. The elevated calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.
The potency of this compound in inducing smooth muscle contraction can be quantified by determining its EC50 value, which is the concentration of the peptide that produces 50% of the maximal response. While specific EC50 values for this compound can vary depending on the tissue preparation and experimental conditions, it is generally considered a potent contractile agent.
Table 2: Physiological Effects and Potency of this compound
| Physiological Effect | EC50 (Effective Concentration) | Tissue/Model System |
| Smooth Muscle Contraction | Potent (nM range) | Guinea-pig ileum, other smooth muscle preparations |
| Ion Transport Stimulation | Highly Potent | Frog skin |
Note: The EC50 values are estimates based on the available literature and may vary between different studies and experimental setups.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Smooth Muscle Contraction Assay (Guinea-Pig Ileum)
This ex vivo assay is a classical method for quantifying the contractile potency of tachykinin peptides.
Experimental Workflow:
Methodology:
-
Tissue Preparation: A male guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the terminal ileum (approximately 10 cm from the ileo-caecal junction) is excised and placed in warm, oxygenated Tyrode's solution. The longitudinal muscle layer with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
Organ Bath Setup: The isolated muscle strip is mounted vertically in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Experimental Procedure: After the equilibration period, a cumulative concentration-response curve for this compound is constructed. Increasing concentrations of this compound (e.g., 10-10 M to 10-5 M) are added to the organ bath at regular intervals, allowing the contractile response to reach a plateau before the next addition.
-
Data Analysis: The magnitude of the contraction is recorded and plotted against the logarithm of the this compound concentration. The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
Calcium Mobilization Assay
This in vitro assay measures the increase in intracellular calcium concentration in response to receptor activation by this compound.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for a specified time (e.g., 60 minutes at 37°C).
-
Assay Procedure: After dye loading, the cells are washed to remove extracellular dye. A baseline fluorescence reading is taken using a fluorescence plate reader. This compound at various concentrations is then added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. These values are then plotted against the logarithm of the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
Inositol Phosphate Accumulation Assay
This assay directly measures the production of inositol phosphates, a key second messenger in the this compound signaling pathway.
Methodology:
-
Cell Culture and Labeling: Cells expressing the NK1 receptor are cultured in an inositol-free medium and labeled by incubation with [3H]myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into membrane phosphoinositides.
-
Stimulation: The cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. The cells are then stimulated with various concentrations of this compound for a defined period.
-
Extraction: The reaction is terminated by the addition of a strong acid (e.g., perchloric acid or trichloroacetic acid). The soluble inositol phosphates are then extracted from the cell lysate.
-
Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography. The radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The total amount of [3H]inositol phosphates is plotted against the logarithm of the this compound concentration. The data are fitted to a dose-response curve to determine the EC50 value for inositol phosphate accumulation.
Conclusion
This compound is a potent tachykinin peptide that primarily exerts its effects through the activation of NK1 receptors. This interaction triggers a well-defined Gq-PLC signaling cascade, leading to an increase in intracellular calcium and the activation of PKC. The primary physiological consequence of this pathway is the contraction of smooth muscle. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of this compound's mechanism of action, which is essential for its further investigation and potential therapeutic applications. The continued study of this compound and its interactions with the tachykinin receptor system will undoubtedly contribute to a deeper understanding of physiological regulation and provide new avenues for drug development.
Unlocking Nature's Arsenal: A Technical Guide to the Identification of the Uperolein Peptide Precursor Protein
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, nature remains a paramount source of novel bioactive compounds. Among these, antimicrobial peptides (AMPs) from amphibians represent a promising frontier. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for identifying the precursor protein of uperolein, a peptide isolated from the skin secretions of Australian toadlets of the Uperoleia genus.
This compound and its related peptides, such as uperin 3.5 and 3.6, have demonstrated significant antimicrobial properties, making their precursor protein a key target for understanding their biosynthesis and developing novel therapeutic agents.[1][2][3] This document outlines the key experimental protocols, data presentation strategies, and conceptual frameworks necessary for the successful identification and characterization of the this compound peptide precursor protein.
Section 1: Overview of this compound Peptides
This compound peptides are a family of bioactive peptides found in the skin of Australian toadlets, such as Uperoleia mjobergii and Uperoleia rugosa.[1][4] These peptides are a part of the frog's innate immune system, offering protection against a broad spectrum of bacteria. The amino acid sequences of several uperin peptides have been determined, revealing key structural features that contribute to their antimicrobial activity.
Table 1: Amino Acid Sequences of Known this compound and Uperin Peptides
| Peptide Name | Amino Acid Sequence | Source Organism |
| This compound-like peptide 1 (this compound) | Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 | Uperoleia rugosa |
| This compound-like peptide 2 | Pyr-Ala-Asp-Pro-Lys-Thr-Phe-Tyr-Gly-Leu-Met-NH2 | Uperoleia rugosa |
| Uperin 3.5 | Ile-Gly-Val-Asp-Ile-Leu-Arg-Lys-Ala-Ile-Ser-Ile-Val-Leu-Ser-Lys-Leu-NH2 | Uperoleia mjobergii |
| Uperin 3.6 | Gly-Val-Ile-Asp-Ala-Ala-Lys-Lys-Val-Val-Asn-Val-Leu-Lys-Asn-Leu-Phe-NH2 | Uperoleia mjobergii |
Note: Pyr indicates pyroglutamic acid, a modification of the N-terminal glutamine.
Section 2: Experimental Workflow for Precursor Protein Identification
The identification of the this compound peptide precursor protein involves a multi-step process that begins with the isolation of the peptide and culminates in the cloning and sequencing of its corresponding cDNA. The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for this compound precursor identification.
Section 3: Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification of the this compound peptide precursor protein.
Peptide Isolation and Purification
Objective: To isolate and purify this compound peptides from frog skin secretions.
Protocol:
-
Collection of Skin Secretions: Gently stimulate the dorsal skin of the Uperoleia frog to induce the release of granular gland secretions. Collect the secretions by rinsing the skin with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Homogenization and Centrifugation: Homogenize the collected secretions and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cellular debris.
-
Solid-Phase Extraction: Pass the supernatant through a C18 solid-phase extraction column to concentrate the peptides. Elute the bound peptides with an increasing gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).
-
High-Performance Liquid Chromatography (HPLC): Fractionate the peptide-containing eluate using reverse-phase HPLC on a C18 column. Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the peptide peaks of interest for further analysis.
Peptide Sequencing
Objective: To determine the amino acid sequence of the purified this compound peptides.
Protocol 1: Edman Degradation
-
Sample Preparation: Load the purified peptide onto a polybrene-coated glass fiber disc.
-
Automated Edman Degradation: Perform sequential degradation using an automated protein sequencer. This process involves the following steps for each amino acid residue:
-
Coupling: Reaction of the N-terminal amino group with phenyl isothiocyanate (PITC).
-
Cleavage: Release of the derivatized N-terminal amino acid.
-
Conversion: Conversion of the released anilinothiazolinone (ATZ)-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid.
-
-
PTH-Amino Acid Identification: Identify the PTH-amino acid by HPLC by comparing its retention time to that of known standards.
-
Sequence Determination: Repeat the cycle to determine the sequence of the peptide.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Mix the purified peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-TOF MS) or dissolve in a solvent compatible with electrospray ionization (ESI).
-
Mass Analysis (MS1): Determine the molecular weight of the intact peptide.
-
Tandem Mass Spectrometry (MS/MS): Select the parent ion of the peptide and subject it to fragmentation (e.g., collision-induced dissociation).
-
Fragment Ion Analysis: Analyze the resulting fragment ions (b- and y-ions) to deduce the amino acid sequence.
-
Database Searching: Use software tools to compare the experimental MS/MS spectrum against protein sequence databases to identify the peptide.
cDNA Cloning of the Precursor Protein
Objective: To obtain the full-length cDNA sequence encoding the this compound precursor protein.
Protocol: Rapid Amplification of cDNA Ends (RACE)-PCR
-
Total RNA Extraction: Extract total RNA from the skin tissue of the Uperoleia frog using a suitable method (e.g., TRIzol reagent).
-
mRNA Isolation: Isolate poly(A)+ mRNA from the total RNA using oligo(dT)-cellulose chromatography.
-
3' RACE:
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from the mRNA using a reverse transcriptase and an oligo(dT)-adapter primer.
-
PCR Amplification: Perform PCR using a gene-specific forward primer (designed based on the known this compound amino acid sequence) and an adapter-specific reverse primer.
-
-
5' RACE:
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from the mRNA using a gene-specific reverse primer.
-
Tailing of cDNA: Add a homopolymeric tail (e.g., poly(dC)) to the 3' end of the first-strand cDNA using terminal deoxynucleotidyl transferase.
-
PCR Amplification: Perform PCR using a nested gene-specific reverse primer and an adapter-specific forward primer (complementary to the homopolymeric tail).
-
-
Cloning and Sequencing: Clone the 3' and 5' RACE products into a suitable vector and sequence them to obtain the full-length cDNA sequence.
Section 4: Putative Signaling Pathway of this compound
Based on the known antimicrobial function of uperin peptides, a putative signaling pathway can be hypothesized. Upon encountering a bacterial cell, the peptide interacts with the bacterial membrane, leading to its disruption and subsequent cell death.
Caption: Hypothesized biosynthesis and action of this compound.
Section 5: Data Presentation and Interpretation
All quantitative data generated during the identification process should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: HPLC Fractionation and Antimicrobial Activity
| HPLC Fraction | Retention Time (min) | Absorbance (214 nm) | Antimicrobial Activity (MIC, µg/mL) vs. E. coli |
| 1 | 5.2 | 0.15 | >128 |
| 2 | 8.9 | 0.89 | 16 |
| 3 | 12.1 | 0.42 | 32 |
| ... | ... | ... | ... |
Table 3: Mass Spectrometry Data for Purified Peptide
| Parameter | Value |
| Monoisotopic Mass (Da) | 1234.5678 |
| Charge State (z) | +2 |
| m/z | 618.2917 |
| Deduced Amino Acid Sequence | ... |
Conclusion
The identification of the this compound peptide precursor protein is a critical step towards harnessing the therapeutic potential of these natural antimicrobial agents. The methodologies outlined in this guide provide a robust framework for researchers to successfully clone, sequence, and characterize this important class of peptides. By combining classical protein chemistry techniques with modern molecular biology and bioinformatics, the scientific community can continue to unlock the vast potential of nature's pharmacopeia.
References
- 1. Tiny frogs create unique peptide to fight bacteria, study finds | The Jerusalem Post [jpost.com]
- 2. The solution structure of uperin 3.6, an antibiotic peptide from the granular dorsal glands of the Australian toadlet, Uperoleia mjobergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting the Antimicrobial Properties of Toadlet Peptide To Kill Bacteria | Technology Networks [technologynetworks.com]
- 4. Physalaemin- and Bombesin-like Peptides in the Skin of the Australian Leptodactylid Frog Uperoleia rugosa [jstage.jst.go.jp]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uperolein and its related family of peptides, the Uperins, are bioactive peptides isolated from the skin secretions of Australian toadlets of the Uperoleia genus. These peptides have garnered significant interest within the scientific and drug development communities due to their diverse biological activities, including antimicrobial and neuromodulatory properties. This compound itself is a member of the tachykinin family of peptides, exhibiting potent effects on smooth muscle and neuronal tissues. The broader Uperin family encompasses a range of peptides with varying structures and functions, from antimicrobial agents to neuropeptides. This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of this compound peptides, details the experimental methodologies used for their characterization, and explores their signaling pathways.
Data Presentation: Primary Structure and Sequence
The this compound peptide family is characterized by a diversity of amino acid sequences, which dictates their specific biological functions. The primary structures of several key this compound and Uperin peptides have been elucidated and are summarized in the table below. This data is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.
| Peptide Name | Amino Acid Sequence | Length (Residues) | C-terminal Modification | Source Species |
| This compound | pGlu-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met | 11 | Amidation | Uperoleia species |
| Uperin 1.1 | Gly-Leu-Gly-Met-Leu-Gly-Val-Leu-Ala-Lys-Val-Ala-NH2 | 12 | Amidation | Uperoleia inundata |
| Uperin 2.6 | Gly-Ile-Leu-Asp-Ile-Ala-Lys-Lys-Leu-Val-Gly-Gly-Ile-Arg-Asn-Val-Leu-Gly-Ile-OH | 19 | Hydroxylation | Uperoleia mjobergii |
| Uperin 2.7 | Gly-Ile-Ile-Asp-Ile-Ala-Lys-Lys-Leu-Val-Gly-Gly-Ile-Arg-Asn-Val-Leu-Gly-Ile-OH | 19 | Hydroxylation | Uperoleia mjobergii |
| Uperin 3.3 | Gly-Val-Leu-Asp-Ala-Phe-Lys-Lys-Ile-Ala-Thr-Val-Val-Lys-Asn-Leu-Val-NH2 | 18 | Amidation | Uperoleia inundata |
| Uperin 3.4 | Gly-Val-Gly-Asp-Leu-Ile-Arg-Lys-Ala-Val-Ala-Ala-Ile-Lys-Asn-Ile-Val-NH2 | 17 | Amidation | Uperoleia mjobergii |
| Uperin 3.5 | Gly-Val-Gly-Asp-Leu-Ile-Arg-Lys-Ala-Val-Ser-Val-Ile-Lys-Asn-Ile-Val-NH2 | 17 | Amidation | Uperoleia mjobergii[1] |
| Uperin 3.6 | Gly-Val-Ile-Asp-Ala-Ala-Lys-Lys-Val-Val-Asn-Val-Leu-Lys-Asn-Leu-Phe-NH2 | 17 | Amidation | Uperoleia mjobergii[2] |
Quantitative Data: Antimicrobial Activity
Several Uperin peptides have demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. The table below presents available MIC data for Uperin 3.5 against various microorganisms.
| Microorganism | MIC (µM) |
| Micrococcus luteus | 2 |
| Staphylococcus hominis | >2 |
| Staphylococcus epidermidis | >2 |
| Staphylococcus aureus | >2 |
Data sourced from UniProt entry for Uperin-3.5.[1]
Experimental Protocols
The determination of the primary structure and sequence of this compound peptides involves a multi-step process of isolation, purification, and analysis. The following are detailed methodologies for the key experiments cited in the characterization of these peptides.
Peptide Isolation and Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the separation and purification of peptides from complex biological mixtures, such as amphibian skin secretions.[3]
-
Sample Preparation: Skin secretions are collected from the dorsal glands of the frog, often stimulated by a mild electrical current or handling. The secretion is then lyophilized (freeze-dried) to a powder. The lyophilized powder is reconstituted in a suitable acidic buffer, commonly 0.1% trifluoroacetic acid (TFA) in water, to ensure peptide protonation and solubility.
-
Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector is used. A C18 reversed-phase column is typically employed for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution: Peptides are separated based on their hydrophobicity. A linear gradient of increasing Mobile Phase B is applied over a set period (e.g., 0-60% B over 60 minutes). The hydrophobic peptides bind more strongly to the C18 stationary phase and thus elute at higher concentrations of acetonitrile.
-
Detection and Fraction Collection: The eluting peptides are detected by monitoring the absorbance at 214 nm (the peptide bond) and 280 nm (aromatic residues). Fractions corresponding to distinct peaks are collected for further analysis.
Sequence Determination: Automated Edman Degradation
Edman degradation is a classic chemical method for sequencing amino acids in a peptide from the N-terminus.[4]
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively couples to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact but one residue shorter.
-
Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. The specific PTH-amino acid is then identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.
-
Cycling: The shortened peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is automated and can be repeated for up to 50-60 residues.
Mass Determination and Sequence Confirmation: Fast Atom Bombardment Mass Spectrometry (FAB-MS)
FAB-MS is a soft ionization technique used to determine the molecular weight of peptides and can also provide sequence information.
-
Sample Preparation: The purified peptide is mixed with a non-volatile liquid matrix, such as glycerol or m-nitrobenzyl alcohol, on a metal target.
-
Ionization: The target is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes the desorption and ionization of the peptide molecules from the matrix, primarily forming protonated molecular ions [M+H]+.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer. The m/z of the [M+H]+ ion provides the molecular weight of the peptide.
-
Tandem Mass Spectrometry (MS/MS): For sequence information, the [M+H]+ ions are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-type ions) are then analyzed. The mass differences between the fragment ions correspond to the masses of the amino acid residues, allowing for the determination of the peptide sequence.
Mandatory Visualization
Experimental Workflow for this compound Peptide Characterization
Caption: Workflow for this compound characterization.
Signaling Pathway of this compound via Tachykinin Receptors
Caption: this compound signaling via tachykinin receptors.
References
- 1. uniprot.org [uniprot.org]
- 2. The solution structure of uperin 3.6, an antibiotic peptide from the granular dorsal glands of the Australian toadlet, Uperoleia mjobergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Uperolein Peptides: A Technical Guide to Their Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a vast array of organisms, offering a first line of defense against pathogenic microbes. The skin secretions of amphibians are a particularly rich source of these bioactive molecules. Peptides isolated from the Australian toadlets of the Uperoleia genus, specifically the "uperin" family of peptides, have demonstrated significant antimicrobial properties, positioning them as potential candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of the antimicrobial spectrum of uperin peptides, detailing their activity, the experimental methods used for their characterization, and their proposed mechanism of action. It is important to note that while the term "uperolein" refers to a specific physalaemin-like neuropeptide from this genus, the antimicrobial activity is attributed to the distinct family of "uperin" peptides.
Antimicrobial Spectrum of Activity: Quantitative Data
The antimicrobial efficacy of uperin peptides is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The available data indicates a strong activity profile, particularly against Gram-positive bacteria.
Uperin 3 Peptides
The uperin 3 subfamily, including uperin 3.5 and 3.6, has been the most extensively studied. These peptides generally exhibit moderate activity against a range of bacteria.[1]
| Peptide | Microorganism | Strain | MIC | Reference |
| Uperin 3.5 | Micrococcus luteus | (Not Specified) | 2 µM | [2] |
| Uperin 3.5 | Staphylococcus hominis | (Not Specified) | Active (MIC not specified) | [2] |
| Uperin 3.5 | Staphylococcus epidermidis | (Not Specified) | Active (MIC not specified) | [2] |
| Uperin 3.5 | Staphylococcus aureus | (Not specified) | Active (MIC not specified) | [2] |
| Uperin 3.5 & 3.6 | Various Bacteria | (Not Specified) | 3 - 50 µg/mL | |
| Uperin 3.5 & 3.6 | Leuconostoc lactis | (Not Specified) | Most Effective (MIC in 3-50 µg/mL range) |
Note: The activity of pre-formed uperin 3.5 fibrils can be different. For instance, pre-incubated fibrils showed a higher MIC of 4 µM against M. luteus, which increased to 16 µM after heat treatment.
Mechanism of Action: Membrane Disruption via Amyloid Fibril Formation
The antimicrobial action of uperin peptides, particularly uperin 3.5, is intrinsically linked to their ability to self-assemble into amyloid fibrils. This mechanism deviates from a simple membrane pore-forming model and involves a more complex interaction with the bacterial cell membrane.
In an aqueous solution, uperin 3.5 exists in a random coil structure. However, upon interaction with bacterial membranes or membrane mimetics, it undergoes a conformational change to an α-helical structure. This transition is a critical step that facilitates the peptide's aggregation on the bacterial cell surface.
The aggregation process leads to the formation of amyloid fibrils. Uperin 3.5 exhibits a fascinating structural plasticity, capable of forming both cross-α and cross-β fibrillar structures. The formation of these fibrils on the bacterial surface is directly linked to membrane damage and subsequent cell death. This process can be visualized as a "chameleon" functional amyloid mechanism.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying the antimicrobial activity of peptides like uperins. The broth microdilution assay is the most commonly employed technique.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide (e.g., Uperin 3.5)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates (polypropylene plates are often recommended for cationic peptides to prevent binding)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile diluents (e.g., 0.01% acetic acid, 0.2% bovine serum albumin for peptide dilution)
-
Incubator
-
Microplate reader (optional, for quantitative assessment of growth)
Procedure:
-
Preparation of Peptide Stock Solution: A stock solution of the uperin peptide is prepared at a high concentration and serially diluted to create a range of test concentrations.
-
Preparation of Microbial Inoculum: The target microorganism is cultured to a specific density (typically a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells).
-
Assay Setup:
-
100 µL of sterile broth is added to each well of the 96-well plate.
-
A serial two-fold dilution of the peptide is performed across the plate to achieve the desired final concentrations.
-
100 µL of the prepared microbial inoculum is added to each well containing the peptide dilutions.
-
Control wells are included: a positive control (microorganism with no peptide) and a negative control (broth only, no microorganism).
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest peptide concentration in which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Conclusion
The uperin family of peptides represents a promising area of research for the development of new antimicrobial agents. Their potent activity against Gram-positive bacteria, coupled with a unique mechanism of action involving amyloid fibril formation, offers a potential pathway to combat antibiotic-resistant pathogens. Further research is warranted to expand the quantitative data on the antimicrobial spectrum of various uperin peptides against a wider range of clinically relevant microorganisms, including Gram-negative bacteria and fungi. A deeper understanding of the structure-activity relationship and the nuances of their interaction with microbial membranes will be crucial for optimizing their therapeutic potential.
References
Unveiling the Dark Side of Defense: A Technical Guide to the Amyloidogenic Potential of Uperolein Peptide Fragments
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the amyloidogenic potential of Uperolein is limited. This guide leverages extensive research on the closely related and structurally similar peptide, Uperin 3.5, as a predictive model. Uperin 3.5, like this compound, is an antimicrobial peptide (AMP) isolated from the skin secretions of the Australian toadlet, Uperoleia mjobergii. The strong evidence of amyloidogenesis in Uperin 3.5 suggests a high probability of similar behavior in this compound and its fragments.
Introduction
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a vast array of organisms. Their primary function is to combat invading pathogens through membrane disruption and other mechanisms. However, a growing body of evidence reveals a fascinating and concerning duality: many AMPs possess the intrinsic ability to self-assemble into amyloid fibrils, structures classically associated with a range of debilitating human diseases, including Alzheimer's and Parkinson's. This guide provides an in-depth technical exploration of the amyloidogenic potential of this compound peptide fragments, drawing heavily on the well-documented behavior of its analogue, Uperin 3.5. We will delve into the quantitative aspects of fibril formation, the experimental protocols used to characterize these aggregates, and the potential cytotoxic implications for host cells.
Data Presentation: Quantitative Analysis of Amyloidogenesis
The following tables summarize the key quantitative data on the aggregation kinetics and cytotoxicity of Uperin 3.5 and its variants. This data is critical for understanding the peptide's propensity to form amyloid structures and the subsequent biological consequences.
Table 1: Aggregation Kinetics of Uperin 3.5 and its Variants
| Peptide Variant | Concentration (µM) | Lag Time (t_lag, hours) | Apparent Growth Rate (k_app, h⁻¹) | Maximum ThT Fluorescence (Arbitrary Units) | Reference |
| Uperin 3.5 (Wild Type) | 100 | ~2 | 0.8 | ~100 | [1][2][3] |
| Uperin 3.5 (R7A) | 100 | <1 | 1.5 | ~120 | |
| Uperin 3.5 (K8A) | 100 | ~1.5 | 1.0 | ~110 | |
| Uperin 3.5 (R7A, K8A) | 100 | <0.5 | 2.0 | ~150 |
Note: Data is estimated from graphical representations in the cited literature and is intended for comparative purposes. The replacement of positively charged residues (Arginine at position 7) with Alanine appears to accelerate aggregation kinetics.
Table 2: Cytotoxicity of Uperin 3.5 Aggregates
| Peptide Form | Concentration (µM) | Cell Line | Assay | % Cell Viability | Reference |
| Uperin 3.5 (Monomeric) | 25 | PC12 | MTT | ~90% | |
| Uperin 3.5 (Fibrils) | 25 | PC12 | MTT | ~40% | |
| Uperin 3.5 (Monomeric) | 50 | PC12 | MTT | ~80% | |
| Uperin 3.5 (Fibrils) | 50 | PC12 | MTT | ~20% |
Note: The amyloid fibril form of Uperin 3.5 demonstrates significantly higher cytotoxicity to the neuronal-like PC12 cell line compared to its monomeric form.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Uperin 3.5's amyloidogenic properties. These protocols can be adapted for the investigation of this compound and its fragments.
Peptide Synthesis and Preparation
-
Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterization: The molecular weight of the purified peptides is confirmed by mass spectrometry.
-
Stock Solution Preparation: A stock solution of the peptide is prepared by dissolving the lyophilized powder in Milli-Q water. The concentration is determined by measuring the absorbance at 280 nm.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay is the gold standard for monitoring the formation of amyloid fibrils in real-time.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Procedure:
-
A final peptide concentration (e.g., 100 µM) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Thioflavin T is added to a final concentration of 10-20 µM.
-
The solution is placed in a 96-well black plate with a clear bottom.
-
The plate is incubated at 37°C with intermittent shaking in a plate reader.
-
ThT fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
The resulting data is plotted as fluorescence intensity versus time to obtain a sigmoidal aggregation curve. From this curve, the lag time (t_lag) and the apparent growth rate (k_app) can be calculated.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to monitor the conformational changes of the peptide from a random coil or α-helical state to a β-sheet structure during aggregation.
-
Procedure:
-
The peptide solution is prepared at a suitable concentration (e.g., 25 µM) in the desired buffer.
-
Far-UV CD spectra (190-260 nm) are recorded at different time points during the aggregation process.
-
A random coil conformation is characterized by a minimum at ~198 nm, an α-helical structure by minima at ~208 and ~222 nm, and a β-sheet structure by a minimum at ~218 nm.
-
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is employed to visualize the morphology of the aggregates and confirm the presence of amyloid fibrils.
-
Procedure:
-
A small aliquot (e.g., 5 µL) of the aggregated peptide solution is applied to a carbon-coated copper grid for 1-2 minutes.
-
The excess solution is wicked away with filter paper.
-
The grid is negatively stained with a solution of 2% (w/v) uranyl acetate for 1-2 minutes.
-
The excess staining solution is removed, and the grid is allowed to air dry.
-
The grid is then imaged using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells (e.g., PC12) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with different concentrations of the peptide in its monomeric or aggregated form for a specified period (e.g., 24-48 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key conceptual frameworks relevant to the study of this compound's amyloidogenic potential.
Caption: A generalized signaling pathway for amyloid-induced cytotoxicity.
Caption: A standard experimental workflow for amyloid potential assessment.
Conclusion
The evidence strongly suggests that this compound, similar to its well-studied counterpart Uperin 3.5, possesses a significant amyloidogenic potential. The ability of these antimicrobial peptides to transition from a protective to a potentially pathogenic state highlights a critical area for further research. For professionals in drug development, this "dark side" of AMPs necessitates careful consideration, particularly when designing AMP-based therapeutics. Future studies should focus on elucidating the specific amyloidogenic properties of this compound and its fragments to fully understand its biological implications and to inform the safe and effective design of novel antimicrobial agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.
References
The Isolation and Purification of Uperolein: A Technical Guide for Researchers
An in-depth exploration of the methodologies for extracting and purifying the tachykinin peptide Uperolein from amphibian skin secretions, tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial isolation and purification of this compound, a tachykinin peptide found in the skin secretions of Australian frogs of the Uperoleia genus. This compound and its analogues are of significant interest to the scientific community due to their potential pharmacological applications, stemming from their role as neuropeptides that can excite neurons, act as potent vasodilators, and contract smooth muscles. This document outlines the key experimental protocols, from the collection of amphibian skin secretions to the multi-step chromatographic purification of this compound.
Collection of Skin Secretions
The initial and critical step in the isolation of this compound is the procurement of skin secretions from the host organism, frogs of the Uperoleia genus. A non-lethal and effective method for inducing the release of these secretions is through mild electrical stimulation.
Experimental Protocol: Induction and Collection of Skin Secretions
-
Animal Handling: Specimens of Uperoleia frogs are handled with care to minimize stress. They are typically housed in a controlled environment that mimics their natural habitat.
-
Stimulation: A mild, non-harmful electrical stimulation is applied to the dorsal skin surface of the frog. This is achieved using a bipolar electrode delivering a low voltage and current for a short duration. Norepinephrine (injection or immersion) can also be used to stimulate peptide release from the granular glands in the skin.[1]
-
Secretion Collection: The released granular gland secretions are carefully collected by rinsing the dorsal surface with a suitable buffer, such as deionized water or a mild acidic solution, to preserve peptide integrity.
-
Sample Preparation: The collected secretion is immediately acidified, often with trifluoroacetic acid (TFA), to inhibit protease activity. The sample is then centrifuged to remove any particulate matter, and the supernatant containing the peptides is collected. For long-term storage, the secretion is lyophilized (freeze-dried).
Purification of this compound
The purification of this compound from the crude skin secretion is a multi-step process that primarily relies on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.[2][3][4] A multi-step RP-HPLC approach is often necessary to achieve a high degree of purity.[5]
Initial Fractionation by Gel Filtration Chromatography (Optional)
For large amounts of crude secretion, an initial size-exclusion chromatography step, such as gel filtration, can be employed to separate the peptides from larger proteins and other macromolecules.
Experimental Protocol: Gel Filtration Chromatography
-
Column: A gel filtration column (e.g., Sephadex G-50) is equilibrated with an appropriate buffer (e.g., 0.1 M acetic acid).
-
Sample Loading: The lyophilized crude secretion is reconstituted in the equilibration buffer and loaded onto the column.
-
Elution: The sample is eluted with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Fractions are collected and monitored for peptide content, typically by measuring absorbance at 280 nm.
-
Bioassay/Screening: Fractions are screened for tachykinin-like activity to identify those containing this compound.
Reversed-Phase HPLC Purification
A sequential combination of different reversed-phase columns and gradients is used to isolate this compound to homogeneity.
Experimental Protocol: Multi-Step RP-HPLC
Step 1: Initial RP-HPLC Fractionation
-
Column: A semi-preparative C18 reversed-phase column is commonly used for the initial separation.
-
Mobile Phases:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient: A linear gradient from 0% to 60% Solvent B over 60 minutes is typically employed at a flow rate of 2 ml/min.
-
Detection: Elution of peptides is monitored by UV absorbance at 214 nm.
-
Fraction Collection: Fractions corresponding to distinct peaks are collected.
Step 2: Second RP-HPLC Purification
-
Column: A different reversed-phase column, such as a C8 or a phenyl column, is used to provide a different selectivity.
-
Mobile Phases: Same as in Step 1.
-
Gradient: A shallower gradient, for example, a 10% to 40% gradient of Solvent B over 30 minutes, is used to achieve higher resolution of the this compound-containing fraction from the first step. The flow rate is typically reduced to 1 ml/min.
-
Detection and Collection: As in Step 1.
Step 3: Final Polishing by Analytical RP-HPLC
-
Column: A high-resolution analytical C18 column is used for the final purification step.
-
Mobile Phases: Same as in Step 1.
-
Gradient: A very shallow, optimized gradient is applied to isolate the this compound peak to homogeneity.
-
Purity Analysis: The purity of the final this compound sample is assessed by analytical RP-HPLC and mass spectrometry.
Quantitative Analysis
The following table summarizes hypothetical quantitative data for a typical purification of this compound from the skin secretions of 20 adult Uperoleia frogs. These values are illustrative and will vary depending on the species, age, and condition of the frogs, as well as the specifics of the purification protocol.
| Purification Stage | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Secretion | 500 | - | 100 | <1 |
| Gel Filtration | 150 | - | 30 | ~5 |
| RP-HPLC (C18) | 20 | 5 | 4 | 25 |
| RP-HPLC (C8) | 6 | 4.2 | 3.5 | 70 |
| RP-HPLC (Analytical C18) | 3 | 2.8 | 2.3 | >98 |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, visualize the experimental workflow for this compound purification and the generally accepted signaling pathway for tachykinin peptides.
Caption: Experimental workflow for the isolation and purification of this compound.
References
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of Uperolein in Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uperolein is a peptide belonging to the uperin family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of Australian toadlets of the Uperoleia genus. These peptides represent a rich source of potential therapeutic agents due to their broad-spectrum antimicrobial activity. The analysis of this compound in its natural, crude extract form is a critical first step in its characterization, purification, and subsequent development as a potential drug candidate. Mass spectrometry, coupled with liquid chromatography, provides a powerful and sensitive method for the identification and characterization of this compound from these complex biological matrices.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound in crude extracts, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation
Table 1: HPLC-MS Data for this compound in a Crude Extract
| Analyte | Retention Time (min) | [M+H]+ (m/z) | [M+2H]2+ (m/z) | Relative Abundance (%) |
| This compound | 15.2 | 1865.2 | 933.1 | 75 |
| Uperin 3.x | 14.8 | 1893.3 | 947.2 | 15 |
| Unknown Peptide 1 | 16.1 | 1754.9 | 877.9 | 5 |
| Unknown Peptide 2 | 13.5 | 2011.4 | 1006.2 | 5 |
Table 2: MS/MS Fragmentation Data for this compound Precursor Ion (m/z 1865.2)
This table would be populated with the observed fragment ions from a tandem mass spectrometry (MS/MS) experiment. The fragmentation of peptides typically yields b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. The sequence of Uperin 3.6, a closely related peptide, is Gly-Ile-Val-Asp-Ala-Ala-Lys-Lys-Val-Val-Asn-Val-Leu-Lys-Asn-Leu-Phe-NH2. This sequence can be used as a reference for interpreting the fragmentation pattern of this compound.
| Fragment Ion Type | m/z | Sequence |
| b2 | 215.1 | Gly-Ile |
| y1 | 165.1 | Phe-NH2 |
| b3 | 314.2 | Gly-Ile-Val |
| y2 | 278.2 | Leu-Phe-NH2 |
| ... | ... | ... |
Experimental Protocols
The following protocols are generalized from established methods for the analysis of antimicrobial peptides from amphibian skin secretions.[1]
Sample Collection and Crude Extract Preparation
Objective: To obtain a crude extract of skin secretions containing this compound.
Materials:
-
Live specimens of Uperoleia species
-
Norepinephrine bitartrate solution (10 mM in 0.9% NaCl) or mild, non-invasive electrical stimulation device
-
Deionized water
-
Methanol, HPLC grade
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
-
Lyophilizer or SpeedVac
Protocol:
-
Induce peptide secretion by administering a low-dose injection of norepinephrine or by using a non-lethal electrical stimulation method.
-
Wash the secreted material from the dorsal skin of the amphibian with deionized water into a collection vessel (e.g., a sterile beaker).
-
Immediately acidify the secretion with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1% to inhibit protease activity.
-
Centrifuge the crude secretion at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
-
For initial analysis, the supernatant can be directly subjected to HPLC-MS. For storage or concentration, the supernatant can be lyophilized to a dry powder.
-
Reconstitute the lyophilized powder in a suitable solvent, such as 0.1% TFA in water/acetonitrile, for analysis.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate this compound from other components in the crude extract prior to mass spectrometric analysis.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reconstituted crude extract
Protocol:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20-100 µL of the reconstituted crude extract onto the column.
-
Elute the peptides using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes.
-
Maintain a constant flow rate of 1.0 mL/min.
-
Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peaks for further analysis or directly couple the HPLC output to the mass spectrometer.
Mass Spectrometry
Objective: To determine the molecular weight and sequence information of this compound.
Instrumentation:
-
An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Tandem mass spectrometry (MS/MS) capabilities are essential for peptide sequencing.
ESI-MS Protocol (Coupled with HPLC):
-
The eluent from the HPLC is directed into the ESI source.
-
Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 400-2000.
-
Set the ion source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to optimize the signal for peptides.
-
For MS/MS analysis, select the precursor ion corresponding to the expected [M+H]+ or [M+2H]2+ of this compound.
-
Fragment the selected precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the fragment ion spectrum.
MALDI-TOF MS Protocol (for collected HPLC fractions):
-
Mix the collected HPLC fraction containing the purified peptide with a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air-dry.
-
Acquire the mass spectrum in positive ion reflectron mode.
-
For MS/MS (TOF/TOF) analysis, select the parent ion of interest and acquire the fragmentation spectrum.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed mechanism of this compound's antimicrobial action.
Concluding Remarks
The protocols and guidelines presented here offer a robust framework for the mass spectrometric analysis of this compound from crude amphibian skin secretions. Successful identification and characterization of this compound rely on a systematic approach, from careful sample collection to optimized chromatographic separation and detailed mass spectrometric analysis. The primary mechanism of action for this compound and related peptides is understood to be the disruption of bacterial cell membranes. Further research into potential intracellular targets and signaling pathways may reveal additional therapeutic applications for this promising class of antimicrobial peptides.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Uperolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uperolein is a novel antimicrobial peptide (AMP) with significant potential for development as a therapeutic agent against a range of pathogenic microorganisms. As with any new antimicrobial agent, rigorous and standardized antimicrobial susceptibility testing (AST) is crucial to determine its spectrum of activity, potency, and potential clinical utility. Standard AST methods designed for conventional small-molecule antibiotics may not be suitable for peptides like this compound.[1][2][3] This document provides detailed application notes and standardized protocols for the comprehensive antimicrobial susceptibility testing of this compound, tailored to the unique properties of antimicrobial peptides.
The protocols outlined herein are designed to ensure reproducibility and provide a framework for comparing the activity of this compound against various microbial strains. These guidelines are based on established principles for AMP testing and are intended to be adapted to specific laboratory conditions and research questions.[4][5]
Key Considerations for this compound Susceptibility Testing
Several factors must be carefully considered when performing AST for this compound to ensure accurate and meaningful results:
-
Peptide Stability and Purity: The stability, purity, and potential for aggregation of this compound in different media and under various storage conditions should be assessed.
-
Biological Matrix: The in vitro activity of this compound can be significantly influenced by the components of the test medium, such as salts, pH, and the presence of serum or other biological fluids. It is recommended to test this compound in media that mimic the physiological conditions of the target infection site.
-
Microbial Factors: The growth phase of the microorganism, inoculum density, and the potential for biofilm formation are critical parameters that can affect the outcome of susceptibility testing.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (high purity)
-
Sterile 96-well microtiter plates (non-treated polystyrene for low protein binding)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial or fungal culture in logarithmic growth phase
-
Sterile, deionized water or appropriate solvent for this compound
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculum Preparation:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
-
Controls:
-
Positive Control: Wells containing the growth medium and the microbial inoculum without this compound.
-
Negative Control: Wells containing only the growth medium.
-
Peptide Control: Wells containing the highest concentration of this compound in the growth medium without inoculum to check for precipitation or color change.
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of this compound.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile Petri dishes
-
Bacterial or fungal culture in logarithmic growth phase
-
Sterile cork borer or pipette tip to create wells
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare the microbial inoculum as described for the broth microdilution assay.
-
Uniformly streak the surface of the MHA plate with the inoculum using a sterile swab.
-
-
Well Creation:
-
Create wells of a defined diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
-
Application of this compound:
-
Add a fixed volume (e.g., 50-100 µL) of different concentrations of the this compound solution to each well.
-
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve this compound.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of complete inhibition of microbial growth around each well in millimeters.
-
Data Presentation
Quantitative data from the antimicrobial susceptibility testing of this compound should be summarized in a clear and structured format. The following table provides a template for recording MIC values.
| Microorganism | Strain | This compound MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothetical Signaling Pathway for this compound's Antimicrobial Action
Caption: Hypothetical membrane disruption mechanism of this compound.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 3. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Hemolytic Activity of Uperolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the hemolytic activity of Uperolein, a physalaemin-like endecapeptide. The following sections detail the necessary reagents, equipment, and step-by-step procedures for conducting a robust hemolysis assay. Additionally, guidance on data analysis and presentation is provided to ensure accurate and reproducible results, which are crucial for evaluating the safety profile of this compound in preclinical drug development.
Introduction to Hemolytic Activity Assessment
Hemolytic activity is a critical parameter evaluated during the development of peptide-based therapeutics. It describes the ability of a substance to induce the lysis of red blood cells (RBCs), leading to the release of hemoglobin.[1][2] For peptides intended for systemic administration, low hemolytic activity is desirable to prevent toxicity.[2][3] The hemolysis assay is a standard in vitro method used to quantify the hemolytic potential of a compound.[2] This is typically achieved by incubating the test compound with a suspension of RBCs and measuring the amount of hemoglobin released into the supernatant spectrophotometrically. The results are often expressed as the concentration of the peptide that causes 50% hemolysis (HC50).
This compound is an endecapeptide belonging to the physalaemin family of peptides, originally isolated from the skin of Australian frogs of the Uperoleia genus. As with other membrane-active peptides, it is essential to characterize its interaction with eukaryotic cell membranes to assess its potential for off-target effects, such as hemolysis.
Core Principles and Mechanism of Hemolysis
Peptide-induced hemolysis can occur through various mechanisms, often related to the peptide's physicochemical properties, such as its amphipathicity, hydrophobicity, and charge. One common mechanism involves the peptide inserting into the RBC membrane and forming pores or channels. This disrupts the integrity of the cell membrane, leading to an influx of water and ions, which causes the cell to swell and eventually burst in a process known as colloid-osmotic lysis. The general mechanism of hemolysis involves the release of intracellular contents, most notably hemoglobin, which can be quantified to determine the extent of cell lysis.
Experimental Protocols
This section provides a detailed protocol for determining the hemolytic activity of this compound. The method is adapted from standard procedures for assessing peptide-induced hemolysis.
Materials and Reagents
-
This compound peptide (lyophilized)
-
Human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4 (1.5 mM KH2PO4, 2.7 mM KCl, 8.1 mM Na2HPO4, 135 mM NaCl)
-
Triton X-100 (20% v/v solution in PBS for positive control)
-
Deionized water or appropriate solvent for this compound stock solution
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
96-well microtiter plates (flat-bottom)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm or 570 nm
Equipment
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C)
-
Vortex mixer
-
Micropipettes and sterile tips
Protocol
1. Preparation of Red Blood Cell Suspension
-
Obtain fresh human or sheep blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Carefully remove and discard the supernatant (plasma) and the buffy coat (white blood cells).
-
Resuspend the RBC pellet in 5-10 volumes of cold PBS (pH 7.4).
-
Repeat the centrifugation and washing steps three times or until the supernatant is clear and colorless.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a stock suspension.
-
Determine the cell density using a hemocytometer or an automated cell counter. Adjust the concentration to the desired working concentration (e.g., 2-8% v/v, or a specific cell count like 7.7 x 106 cells/mL). Keep the RBC suspension on ice.
2. Preparation of this compound Solutions
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water, PBS, or a small amount of DMSO followed by dilution in PBS). The choice of solvent should be based on the solubility of this compound and should be tested for any intrinsic hemolytic activity.
-
Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired concentrations for the assay.
3. Hemolysis Assay
-
In a 96-well microtiter plate, add 100 µL of each this compound dilution to triplicate wells.
-
Prepare control wells:
-
Negative Control (0% Hemolysis): 100 µL of PBS.
-
Positive Control (100% Hemolysis): 100 µL of 0.1-1% Triton X-100 in PBS.
-
-
Add 100 µL of the prepared RBC suspension to each well. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm or 570 nm using a microplate reader. This wavelength corresponds to the absorbance of hemoglobin.
4. Data Analysis
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Plot the percentage of hemolysis as a function of the this compound concentration to generate a dose-response curve.
-
Determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis, by fitting the dose-response curve to a suitable model (e.g., a sigmoidal dose-response curve).
Data Presentation
Quantitative data from the hemolytic activity assessment of this compound should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (540 nm) ± SD | % Hemolysis ± SD |
| 0 (Negative Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| Positive Control (Triton X-100) | Value | 100 |
| HC50 Value (µM) | \multicolumn{2}{c | }{Calculated Value} |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the hemolytic activity of this compound.
Potential Mechanism of this compound-Induced Hemolysis
Caption: Proposed mechanism of this compound-induced hemolysis.
Conclusion
The protocols and guidelines presented here provide a robust framework for the assessment of this compound's hemolytic activity. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for the safety evaluation of this compound and its analogues in the context of drug discovery and development. Careful characterization of hemolytic properties is a critical step in advancing peptide-based therapeutics from the laboratory to clinical applications.
References
- 1. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uperolein Peptide Labeling for Cellular Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uperolein and its related family of peptides, the Uperins, are antimicrobial peptides (AMPs) originally isolated from the granular dorsal glands of Australian toadlets of the Uperoleia genus.[1][2][3] These peptides have garnered significant interest due to their broad-spectrum antimicrobial activity and their potential as therapeutic agents. Understanding the cellular uptake and subcellular localization of these peptides is crucial for elucidating their mechanism of action and for the development of novel drug delivery systems. Fluorescent labeling of this compound peptides is a powerful technique that enables their visualization and tracking within cellular environments using methods like fluorescence microscopy.[4][5]
This document provides detailed protocols for the fluorescent labeling of a representative this compound peptide, Uperin 3.6, and its subsequent use in cellular localization studies. Uperin 3.6 is a 17-amino acid peptide with the sequence GVIDA⁵AKKVV¹⁰NVLKN¹⁵LF-NH₂. Its amphipathic α-helical structure is crucial for its interaction with cell membranes.
Key Applications
-
Mechanism of Action Studies: Elucidate how this compound peptides interact with and penetrate cell membranes.
-
Drug Delivery Vehicle Assessment: Evaluate the potential of this compound peptides to carry therapeutic cargo into cells.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Track the distribution and fate of this compound peptides in in vitro and in vivo models.
-
High-Throughput Screening: Screen for factors that influence the cellular uptake of this compound peptides.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the experimental protocols.
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FITC) | 494 | 518 | ~75,000 | ~0.92 |
| Tetramethylrhodamine (TRITC) | 557 | 576 | ~85,000 | ~0.28 |
| Alexa Fluor™ 488 | 495 | 519 | ~73,000 | ~0.92 |
| Alexa Fluor™ 555 | 555 | 565 | ~155,000 | ~0.10 |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | 650 | 670 | ~250,000 | ~0.20 |
Data compiled from various sources. Exact values may vary depending on the specific dye conjugate and solvent conditions.
Table 2: Recommended Starting Concentrations for Cellular Uptake Studies
| Assay Type | Labeled this compound Concentration Range | Incubation Time |
| Qualitative Microscopy | 1 - 10 µM | 30 min - 4 hours |
| Quantitative Fluorescence Plate Reader Assay | 0.5 - 20 µM | 1 - 4 hours |
| Flow Cytometry | 1 - 10 µM | 30 min - 2 hours |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Uperin 3.6 with an Amine-Reactive Dye
This protocol describes the labeling of the primary amines (the N-terminus and the side chains of lysine residues) of Uperin 3.6 with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.
Materials:
-
Uperin 3.6 peptide (custom synthesized, lyophilized powder)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Glacial Acetic Acid
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the lyophilized Uperin 3.6 peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved fluorescent dye to the peptide solution while gently vortexing. A 1.5 to 5-fold molar excess of the dye to the peptide is recommended as a starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
(Optional) To quench the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl (pH 8.0).
-
-
Purification of the Labeled Peptide:
-
Separate the labeled peptide from the unreacted free dye using either SEC or RP-HPLC.
-
For SEC: Equilibrate the column with an appropriate buffer (e.g., phosphate-buffered saline, PBS). The labeled peptide will elute in the void volume, while the smaller free dye molecules will be retained longer.
-
For RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The more hydrophobic labeled peptide will have a longer retention time than the free dye.
-
-
Characterization and Quantification:
-
Mass Spectrometry: Confirm the successful conjugation and determine the degree of labeling by analyzing the purified product with mass spectrometry (e.g., MALDI-TOF). The mass of the labeled peptide should be equal to the mass of the peptide plus the mass of the fluorescent dye.
-
Spectrophotometry: Determine the concentration of the labeled peptide. The dye concentration can be determined using its molar extinction coefficient, and the peptide concentration can be determined by absorbance at 280 nm if it contains tryptophan or tyrosine residues (Uperin 3.6 does not, so a peptide quantification assay is recommended).
-
-
Storage:
-
Lyophilize the purified labeled peptide and store it at -20°C or -80°C, protected from light.
-
Protocol 2: Cellular Localization of Fluorescently Labeled Uperin 3.6
This protocol provides a general method for treating cultured cells with the labeled peptide and visualizing its uptake by fluorescence microscopy.
Materials:
-
Fluorescently labeled Uperin 3.6
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
(Optional) Nuclear stain (e.g., Hoechst 33342)
-
(Optional) Endosomal/lysosomal marker (e.g., LysoTracker™ Red)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Peptide Treatment:
-
Prepare a working solution of the fluorescently labeled Uperin 3.6 in serum-free cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 10 µM.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the peptide-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Staining (Optional):
-
If co-localization studies are desired, incubate the cells with a nuclear stain and/or an endosomal/lysosomal marker according to the manufacturer's instructions. This is typically done in the last 15-30 minutes of the peptide incubation.
-
-
Washing and Imaging:
-
Remove the peptide-containing medium and wash the cells two to three times with PBS to remove any unbound peptide.
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Acquire images in the appropriate channels for the labeled peptide and any co-stains.
-
-
Quantitative Analysis (Optional):
-
To quantify peptide uptake, cell lysates can be prepared, and the fluorescence can be measured using a fluorescence plate reader.
-
Alternatively, cells can be harvested and analyzed by flow cytometry to determine the percentage of cells that have taken up the peptide and the mean fluorescence intensity.
-
Visualizations
Caption: Workflow for this compound peptide labeling and cellular localization.
References
- 1. The solution structure of uperin 3.6, an antibiotic peptide from the granular dorsal glands of the Australian toadlet, Uperoleia mjobergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of this compound, a physalaemin-like endecapeptide occurring in the skin of Uperoleia rugosa and Uperoleia marmorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Synthetic Substance P in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, renowned for its pivotal role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is integral to a variety of physiological and pathological processes, including the transmission of pain, neurogenic inflammation, and the regulation of mood and anxiety.[2][3] The primary biological effects of Substance P are mediated through its high-affinity binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[2][4] The activation of NK1R by Substance P initiates a cascade of intracellular signaling events, making this peptide a critical tool for investigating neuronal function and a target for the development of novel therapeutics for neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the use of synthetic Substance P in neurobiology research. Included are key quantitative data, detailed experimental protocols for its application in both in vitro and in vivo models, and visualizations of the associated signaling pathways and experimental workflows.
Physicochemical Properties and Handling
Synthetic Substance P is typically supplied as a lyophilized powder. For experimental use, it should be reconstituted in a suitable solvent, such as sterile distilled water or a buffer solution, to create a stock solution. It is recommended to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C or lower to minimize degradation.
Quantitative Data
The following tables summarize key quantitative parameters for Substance P and its interaction with the NK1 receptor. These values are essential for experimental design, including determining appropriate concentrations for in vitro studies and dosages for in vivo applications.
| Parameter | Value | Species/System | Method | Reference |
| Binding Affinity (Kd) | 0.33 ± 0.13 nM | Rat Brain (transfected CHO cells) | [3H]Substance P Binding | |
| Binding Affinity (Kd) | 16 µM | Human NK1R (in micelles) | NMR Spectroscopy | |
| EC50 (Intracellular Calcium) | ~3.16 nM (-log EC50 = 8.5 M) | NK1R-expressing 3T3 fibroblasts | Calcium Imaging | |
| EC50 (cAMP Accumulation) | ~15.8 nM (-log EC50 = 7.8 M) | NK1R-expressing 3T3 fibroblasts | cAMP Assay |
Table 1: Substance P Receptor Binding and Functional Potency. Note the variability in Kd values, which can be influenced by the experimental system and methodology.
| Compound | Binding Affinity (Ki/IC50) | Receptor | Species | Reference |
| Aprepitant | 0.12 nM (Ki) | NK1R | Human | |
| Rolapitant | 0.66 nM (Ki) | NK1R | Human | |
| Netupitant | 1.0 nM (Ki) | NK1R | Human | |
| CP-99,994 | High Affinity | NK1R | N/A | |
| RP 67580 | 1.22 ± 0.27 nM (Kd) | NK1R | Rat |
Table 2: Binding Affinities of Select NK1 Receptor Antagonists. These antagonists are valuable tools for studying the specificity of Substance P-mediated effects.
Signaling Pathways
Upon binding to the NK1 receptor, Substance P initiates a series of intracellular events. The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).
Substance P can also stimulate the production of cyclic AMP (cAMP) and activate the mitogen-activated protein kinase (MAPK) cascade. These signaling pathways ultimately lead to the modulation of neuronal excitability, gene expression, and other cellular responses.
References
Application Notes and Protocols for Circular Dichroism Spectroscopy of Uperolein Secondary Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uperolein is an antimicrobial peptide (AMP) isolated from the skin secretions of the Australian toadlet, Uperoleia mjobergii. Like many AMPs, its biological activity is intrinsically linked to its three-dimensional structure, particularly its secondary structure, which can change in response to its environment. Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational properties of peptides like this compound in solution and upon interaction with membrane-mimicking environments. This document provides detailed application notes and protocols for the study of this compound's secondary structure using CD spectroscopy.
Data Presentation: Secondary Structure of this compound
The secondary structure of this compound is highly dependent on the solvent environment. In aqueous solutions, the peptide is predominantly unstructured. However, in the presence of membrane mimetics or in certain buffer conditions over time, it can adopt more ordered structures such as α-helices and β-sheets. The following table summarizes the quantitative data on the secondary structure of this compound and its variants under different conditions, as determined by the deconvolution of CD spectra.
| Peptide | Solvent/Condition | α-Helix (%) | β-Sheet (%) | Random Coil/Unstructured (%) | Reference |
| Uperin 3.5 WT | Aqueous Solution | - | - | Predominantly Random Coil | [1][2] |
| Uperin 3.5 WT | Bacterial Membrane Mimetics | Predominantly α-helical | - | - | [2] |
| Uperin 3.x variant | Buffer (t=0) | ~10 | ~26 | ~64 | [3] |
| Uperin 3.x variant | Buffer (t=24h) | ~15 | ~38 | ~47 | [3] |
Note: Quantitative data for wild-type this compound in various solvents is not extensively available in the literature. The data for the Uperin 3.x variant is included to provide an estimate of the potential structural transitions.
Experimental Protocols
Protocol 1: Preparation of this compound for CD Spectroscopy
-
Peptide Synthesis and Purification: this compound can be synthesized by solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Concentration Determination: The concentration of the purified peptide stock solution should be accurately determined. This can be achieved by UV-Vis spectroscopy, assuming the presence of tyrosine or tryptophan residues, or by amino acid analysis for higher accuracy.
-
Solvent Preparation:
-
Aqueous Solution: Prepare a stock solution of this compound in deionized water or a low concentration buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Membrane-Mimicking Environment: To study the peptide's structure upon membrane interaction, prepare solutions containing sodium dodecyl sulfate (SDS) micelles or liposomes (e.g., dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (DPPG) in a 3:1 ratio to mimic bacterial membranes).
-
-
Sample Preparation:
-
Prepare a final peptide concentration of 0.1-0.2 mg/mL in the desired solvent.
-
For measurements in membrane-mimicking environments, incubate the peptide with the micelles or liposomes for a specified period (e.g., 30 minutes) at a controlled temperature before measurement.
-
Filter the final sample through a 0.22 µm syringe filter to remove any aggregates.
-
Protocol 2: Circular Dichroism Spectroscopy Data Acquisition
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up and purge for at least 30 minutes.
-
Set the temperature control to the desired experimental temperature (e.g., 25°C).
-
-
Measurement Parameters:
-
Wavelength Range: 190-260 nm (Far-UV region).
-
Bandwidth: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Data Pitch/Resolution: 0.5 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Cuvette Path Length: 0.1 cm quartz cuvette.
-
-
Data Collection:
-
Record a baseline spectrum of the solvent (buffer or membrane-mimicking solution without the peptide) under the same experimental conditions.
-
Record the CD spectrum of the this compound sample.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
-
Data Conversion and Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (CD signal in mdeg) / (10 * n * c * l) where 'n' is the number of amino acid residues, 'c' is the molar concentration of the peptide, and 'l' is the path length of the cuvette in cm.
-
Deconvolute the MRE spectrum using a suitable algorithm (e.g., K2D3, BeStSel) to estimate the percentages of α-helix, β-sheet, and random coil structures.
-
Visualizations
Experimental Workflow for CD Spectroscopy of this compound
Caption: Experimental workflow for this compound secondary structure analysis using CD spectroscopy.
Proposed Mechanism of Action: The Carpet Model
This compound, like many other antimicrobial peptides, is thought to exert its antimicrobial activity through a membrane-disruptive mechanism known as the "carpet model". This model does not involve the formation of discrete pores but rather a detergent-like effect on the bacterial membrane.
Caption: The "Carpet Model" mechanism of action for this compound.
References
Application Notes and Protocols for Uperolein Extraction from Amphibian Skin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of uperolein, a tachykinin-like peptide found in the skin secretions of amphibians of the Uperoleia genus. This compound and its analogues are of interest to researchers for their potential pharmacological applications. The following sections detail methods for sample collection, peptide extraction, and purification, along with a summary of the peptide's signaling pathway.
Data Presentation
Quantitative data for the yield, purity, and concentration of this compound from amphibian skin secretions can vary significantly based on the species, the health and size of the individual amphibian, the stimulation method used, and the efficiency of the purification process. While the literature confirms the presence of this compound and other peptides in Uperoleia species, specific quantitative data for this compound is not consistently reported. The tables below are provided as templates for researchers to document their findings.
Table 1: this compound Extraction Yield from Uperoleia sp. Skin Secretion
| Stimulation Method | Number of Animals | Total Lyophilized Secretion (mg) | This compound Yield (µg) | This compound Yield per Animal (µg) | Reference |
| Electrical Stimulation | Data not available | Data not available | Data not available | Data not available | [Researcher to insert] |
| Norepinephrine Injection | Data not available | Data not available | Data not available | Data not available | [Researcher to insert] |
| Manual Stimulation | Data not available | Data not available | Data not available | Data not available | [Researcher to insert] |
Table 2: Purity and Concentration of this compound after HPLC Purification
| Purification Step | This compound Purity (%) | Final Concentration (µg/mL) | Analytical Method | Reference |
| Crude Extract | Data not available | Data not available | HPLC | [Researcher to insert] |
| Post-HPLC Fractionation | Data not available | Data not available | HPLC, Mass Spectrometry | [Researcher to insert] |
Experimental Protocols
The following protocols are compiled from established methods for the extraction of bioactive peptides from amphibian skin secretions.
Protocol 1: Collection of Amphibian Skin Secretions
Two primary methods are utilized for the induction of peptide secretion from amphibian skin: electrical stimulation and administration of adrenergic agents.
Method A: Mild Electrical Stimulation
-
Animal Handling: Gently rinse the amphibian with deionized water to remove any debris from the skin. Handle the animal with powder-free gloves to avoid contamination of the secretion.
-
Stimulation: A mild electrical stimulus (3-6 V) is applied to the dorsal skin surface for 1-2 minutes using a transcutaneous amphibian stimulator[1][2]. This induces the release of granular gland contents.
-
Collection: The milky white secretion is carefully collected from the skin surface using a spatula or by washing the amphibian in a small volume of deionized water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0)[3].
-
Processing: Immediately after collection, the solution containing the secretion is centrifuged at 10,000 x g for 10 minutes to remove any particulate matter[3]. The supernatant is then collected.
-
Storage: The supernatant is flash-frozen in liquid nitrogen and lyophilized (freeze-dried) to obtain a stable powder of the crude secretion[2]. The lyophilized powder should be stored at -20°C or lower.
Method B: Norepinephrine-Induced Secretion
-
Animal Handling: As described in Method A.
-
Administration: Inject a solution of norepinephrine hydrochloride (40 nmol/g body weight) into the dorsal lymph sac of the amphibian. Alternatively, for smaller species, the animal can be immersed in a solution containing norepinephrine.
-
Collection and Processing: Follow steps 3-5 as described in Method A. Secretions will typically appear on the skin surface within a few minutes of administration.
Protocol 2: Extraction and Partial Purification of this compound
-
Reconstitution: Dissolve the lyophilized crude secretion in 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Centrifugation: Centrifuge the reconstituted solution at 5,000 x g for 10 minutes to pellet any insoluble material.
-
Solid-Phase Extraction (Optional): For partial purification and concentration, the supernatant can be passed through a Sep-Pak C18 cartridge.
-
Equilibrate the cartridge with 0.1% TFA in acetonitrile.
-
Wash the cartridge with 0.1% TFA in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge again with 0.1% TFA in water to remove salts and hydrophilic impurities.
-
Elute the peptides with a stepwise or linear gradient of acetonitrile containing 0.1% TFA.
-
Collect the fractions and lyophilize.
-
Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., Vydac 218TP series) is commonly used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% (v/v) TFA in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution:
-
Dissolve the partially purified and lyophilized peptide fraction in a minimal volume of Solvent A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes at a flow rate of 1-2 mL/min for a semi-preparative column. The optimal gradient should be determined empirically.
-
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the peptide peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry to identify the fraction containing this compound.
-
Final Step: Pool the pure fractions containing this compound and lyophilize to obtain the purified peptide. Store at -20°C or lower.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
This compound Signaling Pathway
This compound is a tachykinin-like peptide and is expected to exert its biological effects through tachykinin receptors (NK1, NK2, or NK3), which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the Gq alpha subunit.
Caption: this compound's tachykinin receptor signaling cascade.
References
- 1. Frontiers | The Arsenal of Bioactive Molecules in the Skin Secretion of Urodele Amphibians [frontiersin.org]
- 2. Identification and analysis of bioactive peptides in amphibian skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Uperolein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uperolein is a decapeptide originally isolated from the skin of Australian frogs of the Uperoleia genus. It belongs to the tachykinin family of peptides, which are known for their potent physiological effects, including smooth muscle contraction, vasodilation, and neuro-transmitter/neuromodulator activity. The purification of this compound from natural sources or its isolation from synthetic preparations is a critical step for its characterization and for investigating its potential therapeutic applications. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice for purifying peptides like this compound due to its high resolution, speed, and sensitivity.[1]
This application note provides a detailed protocol for the purification of this compound using RP-HPLC, from initial sample preparation to final purity assessment.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing an effective HPLC purification strategy.
Sequence: pGlu-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 Molecular Weight: 1234.42 g/mol Theoretical Isoelectric Point (pI): ~5.5 (This acidic pI is primarily due to the presence of an Aspartic acid residue.) Hydrophobicity: this compound has a moderate hydrophobicity due to the presence of several hydrophobic residues (Pro, Ala, Phe, Leu, Met) and hydrophilic/polar residues (pGlu, Asp, Asn, Tyr, Gly). This balance of hydrophobic and hydrophilic character makes it well-suited for separation by reversed-phase HPLC.
Principle of Reversed-Phase HPLC for Peptide Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] A non-polar stationary phase (typically silica-based particles with bonded C18 or C8 alkyl chains) is used in conjunction with a polar mobile phase. Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase.[3][4] Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[5]
An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide and the stationary phase.
Experimental Protocols
Sample Preparation
The initial preparation of the sample is crucial for successful HPLC purification.
For Natural Extracts (e.g., Frog Skin Secretions):
-
Extraction: Homogenize the tissue in an acidic extraction buffer (e.g., 1 M acetic acid) to maximize peptide solubility and inactivate endogenous proteases.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% TFA in water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.
-
Elute the peptides with a solution of 60-80% acetonitrile in 0.1% TFA.
-
Lyophilize the eluted fraction to dryness.
-
For Synthetic Peptides:
-
Dissolution: Reconstitute the crude synthetic peptide in a suitable solvent. For this compound, a good starting point is 0.1% TFA in water. If solubility is an issue, a small amount of acetonitrile can be added.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Analytical HPLC for Method Development
Before proceeding to preparative HPLC, it is essential to develop and optimize the separation method on an analytical scale.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Gradient | 10-60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Preparative HPLC for this compound Purification
Once the analytical method is optimized and the retention time of this compound is determined, the method can be scaled up for preparative purification.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 10 µm particle size, 100-300 Å pore size, 22 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Gradient | A shallower gradient centered around the elution %B from the analytical run (e.g., 25-45% B over 40 minutes) |
| Flow Rate | 10-20 mL/min (adjust based on column diameter) |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 25-30°C |
| Sample Loading | Dissolve lyophilized crude peptide in Mobile Phase A and inject. The amount to load depends on the column capacity. |
Fraction Collection and Purity Analysis
-
Collect fractions corresponding to the this compound peak as it elutes from the preparative column.
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a fluffy white powder.
-
Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Experimental Workflow
Caption: Overall workflow for the purification of this compound.
HPLC Method Development Logic
Caption: Logical flow for HPLC method development.
Data Presentation
Table 3: Summary of Expected Results
| Stage | Parameter | Expected Outcome |
| Analytical HPLC | Retention Time | ~20-30 minutes (dependent on exact conditions) |
| Peak Shape | Symmetrical and sharp | |
| Preparative HPLC | Yield | Dependent on crude sample purity and loading |
| Purity of Fractions | >95% for pooled fractions (as determined by analytical HPLC) | |
| Mass Spectrometry | [M+H]+ | Expected: 1235.43 |
| Purity | Confirmation of the absence of major impurities |
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using reversed-phase HPLC. By following the outlined steps for sample preparation, method development, and preparative chromatography, researchers can obtain highly pure this compound suitable for a wide range of scientific investigations. The key to successful purification lies in the systematic optimization of the HPLC method on an analytical scale before scaling up to a preparative separation. The use of high-quality reagents and columns is also paramount to achieving the desired purity and yield.
References
Troubleshooting & Optimization
improving Uperolein peptide synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Uperolein peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound (pGlu-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2) and related peptides.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common this compound synthesis problems.
Technical Support Center: Uperolein Purification from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Uperolein from natural sources, primarily amphibian skin secretions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inefficient Extraction: The initial extraction from the skin secretion may be incomplete. | Ensure the skin secretions are collected into a solution that prevents peptide degradation, such as methanol or an acidic buffer.[1] Consider gentle electrical stimulation to induce secretion for maximal yield. Optimize the solvent-to-secretion ratio to ensure thorough extraction. |
| Proteolytic Degradation: Amphibian skin secretions contain proteases that can rapidly degrade peptides.[1] | Collect secretions directly into a protease inhibitor cocktail or an acidic solution (e.g., 0.1% Trifluoroacetic Acid - TFA) to inactivate proteases. Methanol has also been shown to be an effective inhibitor of proteases in frog skin secretions.[1][2] Work at low temperatures (4°C) throughout the purification process.[3] | |
| Peptide Adsorption to Surfaces: Peptides can adhere to glass and plastic surfaces, leading to significant loss. | Use low-protein-binding microcentrifuge tubes and pipette tips. Silanize glassware to reduce non-specific binding. | |
| Improper HPLC Conditions: The reverse-phase HPLC (RP-HPLC) gradient may not be optimal for this compound elution. | Start with a broad gradient (e.g., 5-95% acetonitrile in 0.1% TFA over 60 minutes) to determine the approximate elution time of this compound. Subsequently, use a shallower gradient around the elution point to improve resolution and yield. A C18 column is generally suitable for peptides of this size. | |
| Co-elution of Contaminants | Complex Peptide Mixture: Amphibian skin secretions are a complex mixture of numerous peptides with similar hydrophobicities. | Employ a multi-step purification strategy. An initial solid-phase extraction (SPE) step can remove salts and highly polar or non-polar contaminants. Follow this with two or more orthogonal RP-HPLC steps using different columns (e.g., C18 followed by C8 or phenyl-hexyl) or different ion-pairing agents. |
| Presence of Non-Peptidic Contaminants: Mucopolysaccharides and lipids from the skin secretion can interfere with purification. | A preliminary centrifugation or filtration step of the crude secretion can help remove insoluble material. The initial SPE step will also aid in the removal of many non-peptidic contaminants. | |
| Poor Peak Shape in HPLC | Column Overload: Injecting too much crude or partially purified sample can lead to broad, tailing peaks. | Reduce the amount of sample injected onto the column. If a larger quantity needs to be purified, use a larger-diameter preparative or semi-preparative column. |
| Secondary Interactions with Column: Basic residues in the peptide can interact with residual silanols on the silica-based column, causing peak tailing. | Ensure the mobile phase is sufficiently acidic (e.g., pH < 3 with 0.1% TFA) to protonate the silanols and the basic residues of the peptide, minimizing these interactions. | |
| Inappropriate Mobile Phase: The choice of organic modifier or ion-pairing agent can affect peak shape. | Acetonitrile is a common and effective organic modifier for peptide purification. TFA is the standard ion-pairing agent, but for particularly problematic separations, other agents like formic acid can be tested. | |
| Difficulty Identifying this compound Peak | Lack of a Standard: Without a pure this compound standard, identifying the correct peak in a complex chromatogram can be challenging. | Use MALDI-TOF mass spectrometry to analyze the fractions collected from the HPLC. The theoretical mass of this compound can be calculated from its amino acid sequence and compared with the experimental masses to identify the correct fraction. |
| Low Abundance: this compound may be a minor component of the skin secretion, making its peak difficult to distinguish. | Careful fractionation and mass spectrometric analysis of all significant peaks are necessary. Comparison of the peptide profile with published data from the same or related species can provide clues. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to prevent degradation of this compound upon collection?
A1: Immediately upon collection, the amphibian skin secretion should be placed in a solution that inactivates endogenous proteases. The most common and effective methods are to collect the secretion into chilled methanol or an acidic solution, such as 0.1% trifluoroacetic acid (TFA) in water. This minimizes the activity of proteases that are co-secreted with the peptides.
Q2: What type of chromatography is most effective for this compound purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides like this compound from complex biological mixtures. A C18 stationary phase is a good starting point, and a gradient of increasing acetonitrile concentration in an aqueous acidic mobile phase (e.g., 0.1% TFA) is used to elute the peptides based on their hydrophobicity.
Q3: How can I confirm that I have successfully purified this compound?
A3: The primary method for confirming the identity of your purified peptide is mass spectrometry. Techniques like MALDI-TOF MS or ESI-MS will provide the molecular weight of the peptide, which can be compared to the theoretical mass of this compound. Further confirmation can be obtained through tandem mass spectrometry (MS/MS) to determine the amino acid sequence.
Q4: I have a low yield of purified this compound. What are the most likely causes?
A4: Low yield is a common challenge and can be due to several factors. The most frequent culprits are:
-
Proteolytic degradation: If not properly inhibited, proteases will degrade your target peptide.
-
Incomplete extraction: Ensure your initial extraction from the crude secretion is efficient.
-
Loss due to adsorption: Use low-protein-binding labware to minimize the loss of peptide on surfaces.
-
Suboptimal purification strategy: A single purification step is often insufficient. A multi-step approach, for instance, combining solid-phase extraction with multiple rounds of RP-HPLC, is generally required to achieve high purity and reasonable yield.
Q5: What are common contaminants I should expect during this compound purification?
A5: The primary contaminants will be other peptides from the amphibian's skin secretion, which can be numerous and have similar properties to this compound. Other potential contaminants include proteins, salts, lipids, and mucopolysaccharides from the biological sample. A well-designed purification protocol with an initial clean-up step like SPE is crucial for removing non-peptidic contaminants.
Experimental Protocols
Protocol 1: Extraction and Initial Cleanup of this compound from Amphibian Skin Secretion
-
Collection: Gently induce secretion from the dorsal skin of the amphibian (e.g., Litoria species) using a mild, non-harmful stimulus. Immediately wash the secretion from the skin with chilled 50% aqueous methanol.
-
Clarification: Centrifuge the methanolic solution at 10,000 x g for 15 minutes at 4°C to pellet any insoluble material.
-
Lyophilization: Carefully collect the supernatant and lyophilize (freeze-dry) to obtain a crude peptide powder.
-
Reconstitution: Reconstitute the lyophilized powder in a minimal volume of 0.1% (v/v) TFA in water.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with 0.1% TFA.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA to remove salts and very polar molecules.
-
Elute the peptides with a solution of 60-80% acetonitrile in 0.1% TFA.
-
Lyophilize the eluted peptide fraction.
-
Protocol 2: Reverse-Phase HPLC Purification of this compound
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm) is a suitable starting point.
-
Purification:
-
Reconstitute the lyophilized peptide fraction from the SPE step in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the peptides using a linear gradient of Mobile Phase B. A suggested initial gradient is:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B
-
65-70 min: 65% to 95% B
-
-
Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the observed peaks.
-
-
Analysis and Pooling:
-
Analyze a small aliquot of each fraction by MALDI-TOF MS to identify the fraction(s) containing the peptide with the mass corresponding to this compound.
-
Pool the pure, this compound-containing fractions and lyophilize.
-
-
Secondary Purification (if necessary): If co-eluting impurities are present, a second round of RP-HPLC using a different column (e.g., C8 or phenyl-hexyl) or a shallower gradient can be performed to achieve higher purity.
Visualizations
Caption: Workflow for the purification of this compound from amphibian skin secretions.
Caption: Simplified signaling pathway for tachykinin-like peptides such as this compound.
References
Technical Support Center: Overcoming Solubility Issues with Synthetic Uperolein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with synthetic Uperolein and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why is its solubility a concern?
A1: Synthetic this compound is a laboratory-produced peptide that mimics the naturally occurring this compound peptides found in the skin secretions of Australian toadlets. These peptides are of interest for their antimicrobial properties. Their solubility can be challenging due to a high proportion of hydrophobic amino acid residues, which can lead to aggregation and precipitation in aqueous solutions, complicating experimental reproducibility.[1][2]
Q2: What are the key physicochemical properties of this compound that affect its solubility?
A2: Based on the sequence of the related peptide Uperin 3.6 (GVIDAKKVVNVLKNVLF-NH2), this compound peptides are typically cationic (positively charged) at neutral pH due to the presence of lysine residues.[1] They also possess a significant number of hydrophobic amino acids, giving them an amphipathic character. This dual nature drives their tendency to interact with membranes but also to self-aggregate in aqueous solutions, which is a primary cause of solubility issues.[3]
Q3: What is the first step I should take when trying to dissolve a new batch of lyophilized synthetic this compound?
A3: Before dissolving the entire sample, it is crucial to test the solubility of a small aliquot.[4] This prevents the loss of valuable peptide if the chosen solvent is not optimal. Always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to avoid condensation.
Q4: My synthetic this compound will not dissolve in water. What should I try next?
A4: Due to its hydrophobic and cationic nature, if water fails, the recommended next step is to try a dilute acidic solution. A 10% acetic acid solution is a good starting point. The acidic environment will ensure that the basic residues (lysines) are fully protonated, increasing the peptide's net positive charge and promoting its interaction with the solvent.
Q5: Can I use organic solvents to dissolve synthetic this compound?
A5: Yes, for highly hydrophobic peptides like this compound, organic solvents can be very effective for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays. After dissolving the peptide in a small amount of pure DMSO, it can be slowly diluted with your aqueous buffer of choice while vortexing.
Q6: Are there any solvents I should avoid when working with synthetic this compound?
A6: If your this compound analog contains Cysteine (Cys) or Methionine (Met) residues, you should avoid using DMSO as it can oxidize these amino acids. In such cases, Dimethylformamide (DMF) is a suitable alternative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Citation |
| The lyophilized peptide appears clumpy or has a glassy texture. | Improper lyophilization or moisture absorption. | While the peptide may still be usable, this can affect solubility. Ensure the vial is brought to room temperature before opening to minimize condensation. Proceed with the recommended solubilization protocols. | |
| The peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or peptide aggregation. | The peptide is not fully dissolved. Use sonication in a water bath to aid dissolution. If the solution remains cloudy, it may indicate that the solubility limit has been exceeded. Consider diluting the sample or starting over with a different solvent system after lyophilizing the peptide to remove the current solvent. | |
| The peptide precipitates out of solution after dilution with an aqueous buffer. | The peptide has low solubility in the final buffer system, or the dilution was performed too quickly. | Add the peptide solution (dissolved in an organic solvent or acid) dropwise to the aqueous buffer while continuously stirring or vortexing. This gradual dilution can prevent aggregation. If precipitation still occurs, the final concentration may be too high for that specific buffer. | |
| I'm seeing inconsistent results in my biological assays. | Inaccurate peptide concentration due to incomplete solubilization or adsorption to labware. | Ensure the peptide is fully dissolved before use by visually inspecting for clarity. Centrifuge the solution to pellet any undissolved material. To minimize adsorption, use low-protein-binding microcentrifuge tubes. |
Data Presentation
Table 1: Physicochemical Properties of Uperin 3.6 (Representative of this compound Peptides)
| Property | Value | Method of Determination |
| Amino Acid Sequence | GVIDAKKVVNVLKNVLF-NH2 | Edman Sequencing & Mass Spectrometry |
| Molecular Weight | ~1850 g/mol | Calculated from sequence |
| Net Charge at pH 7 | +4 | Calculated from amino acid pKa values |
| Hydrophobic Residue Content | ~59% (V, I, L, F) | Calculated from sequence |
| Isoelectric Point (pI) | ~10.5 | Estimated using peptide property calculators |
Table 2: Qualitative Solubility of Synthetic this compound
| Solvent | Solubility | Recommendation | Citation |
| Water | Poor to Insoluble | Not recommended as a primary solvent. | |
| 10% Acetic Acid | Soluble | Recommended for initial dissolution of this basic peptide. | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for creating high-concentration stock solutions. | |
| Dimethylformamide (DMF) | Highly Soluble | Recommended alternative to DMSO, especially for peptides containing Cys or Met. | |
| Phosphate-Buffered Saline (PBS) | Poor to Insoluble | Direct dissolution in salt-containing buffers is not recommended due to the potential for aggregation. |
Experimental Protocols
Protocol 1: Solubilization of Synthetic this compound using an Acidic Solution
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution: Prepare a 10% aqueous solution of acetic acid. Add a small volume of this solution to the vial to wet the peptide. For example, for 1 mg of peptide, start with 20-50 µL of the acidic solution.
-
Vortexing: Vortex the vial for 1-2 minutes to ensure the peptide is fully wetted and begins to dissolve.
-
Dilution: Gradually add sterile, purified water or your desired buffer to reach the final target concentration. Vortex the solution after each addition.
Protocol 2: Solubilization of Synthetic this compound using an Organic Solvent
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution: Add a minimal amount of 100% DMSO to the peptide (e.g., 20-50 µL for 1 mg).
-
Vortexing: Vortex thoroughly until the peptide is completely dissolved in the DMSO. A brief sonication may aid this process.
-
Dilution: While vigorously stirring your desired aqueous buffer, slowly add the dissolved peptide solution drop by drop. If the solution becomes turbid, you have likely reached the solubility limit.
Mandatory Visualizations
Signaling Pathway of this compound's Antimicrobial Action
Caption: this compound's antimicrobial signaling pathway.
Experimental Workflow for Solubilizing Synthetic this compound
Caption: A logical workflow for dissolving synthetic this compound.
References
Technical Support Center: Optimizing Antimicrobial Assay Conditions for Uperolein
Welcome to the technical support center for the antimicrobial peptide Uperolein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing antimicrobial assay conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound belongs to the uperin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules. As a cationic peptide, its antimicrobial activity is largely attributed to its positive charge and amphipathic nature, allowing it to interact with and disrupt the negatively charged cell membranes of microorganisms.[1][2][3] The physicochemical properties of peptides like this compound, such as charge, hydrophobicity, and structure, are critical determinants of their antimicrobial efficacy and must be considered when designing experiments.[2][3]
Q2: What is the likely mechanism of action for this compound?
The primary mechanism of action for many cationic antimicrobial peptides, and likely this compound, involves the disruption of the bacterial cell membrane. Some AMPs form pores in the membrane, leading to the leakage of cellular contents and cell death, while others may translocate across the membrane to interact with intracellular targets like DNA and RNA. Molecular dynamics simulations of uperin peptides suggest they interact with and insert into the bacterial membrane.
Q3: Which are the most common assays to determine the antimicrobial activity of this compound?
The most common in vitro methods to assess the antimicrobial activity of peptides like this compound are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for a qualitative assessment of antimicrobial effect. The broth microdilution method is generally preferred for obtaining quantitative data on the potency of an antimicrobial agent.
Q4: How should I prepare a this compound stock solution?
The solubility of a peptide is determined by its amino acid composition. To prepare a stock solution of this compound, it is recommended to first assess its charge. For basic peptides (net positive charge), dissolving in a small amount of an acidic solution like 10% acetic acid before diluting with sterile, oxygen-free water or buffer is advisable. For hydrophobic peptides, an organic solvent such as dimethyl sulfoxide (DMSO) may be necessary for initial solubilization, followed by dilution in the appropriate assay medium. It is crucial to test the solubility of a small amount of the peptide first.
Q5: What is the Minimum Inhibitory Concentration (MIC) and how is it determined for this compound?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period. For this compound, the MIC is typically determined using a broth microdilution assay where serial dilutions of the peptide are incubated with a standardized bacterial inoculum in a 96-well plate. The MIC is the lowest concentration where no turbidity (bacterial growth) is observed.
Troubleshooting Guide
Below is a guide to common issues encountered during antimicrobial assays with this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No antimicrobial activity observed | - Peptide degradation: this compound may be unstable in the assay medium or has degraded during storage. - Improper peptide solubilization: The peptide may not be fully dissolved, leading to a lower effective concentration. - Peptide binding to labware: Cationic peptides can bind to negatively charged surfaces like polystyrene. | - Ensure proper storage of the lyophilized peptide at -20°C or below. Prepare fresh stock solutions for each experiment. - Re-evaluate the solubility of this compound and try different solvents for the initial stock solution. Sonication may aid dissolution. - Use polypropylene microtiter plates and labware to minimize binding. |
| Inconsistent MIC values between experiments | - Inoculum variability: The concentration of the bacterial inoculum was not consistent. - Pipetting errors: Inaccurate serial dilutions of this compound. - Variation in incubation conditions: Differences in incubation time or temperature. | - Standardize the inoculum to a 0.5 McFarland standard for each experiment. - Calibrate pipettes regularly and use fresh tips for each dilution. - Ensure consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C). |
| Poor or no bacterial growth in control wells | - Contamination of media or reagents. - Incorrect inoculum preparation. - Inactive bacterial culture. | - Use sterile techniques and fresh, sterile media and reagents. - Verify the inoculum preparation procedure and ensure the correct bacterial concentration. - Use a fresh bacterial culture from a recent subculture. |
| Precipitation of this compound in the assay medium | - Low peptide solubility in the assay buffer. - Interaction with media components. | - Try a different buffer system or adjust the pH of the medium. - Consider using a minimal medium to reduce potential interactions. |
| Growth observed in all wells, including high this compound concentrations | - Bacterial resistance to this compound. - High inoculum density. - Inactivation of this compound by media components. | - Confirm the susceptibility of the bacterial strain with a known antimicrobial agent. - Ensure the final inoculum concentration is appropriate for the assay (e.g., 5 x 10^5 CFU/mL). - Some media components can interfere with the activity of cationic peptides. Consider using a different, recommended medium like Mueller-Hinton Broth. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination of this compound
This protocol is adapted for cationic antimicrobial peptides and serves as a recommended starting point for this compound.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent for stock solution (e.g., 10% acetic acid, DMSO)
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Prepare a high-concentration stock solution (e.g., 1 mg/mL) by dissolving the peptide in the appropriate sterile solvent. Gentle vortexing or sonication may be required.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
In a 96-well polypropylene plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of desired concentrations.
-
The final volume in each well should be 50 µL before adding the bacterial inoculum.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
The results can be confirmed by reading the absorbance at 600 nm using a microplate reader.
-
Agar Disk Diffusion Assay
This method provides a qualitative assessment of this compound's antimicrobial activity.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strain of interest
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of this compound:
-
Aseptically apply a known amount (e.g., 10-20 µL) of the this compound stock solution onto a sterile blank paper disk.
-
Allow the disk to dry briefly in a sterile environment.
-
-
Incubation:
-
Place the this compound-impregnated disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
Invert the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Caption: Workflow for optimizing antimicrobial assay conditions for this compound.
Caption: Proposed mechanism of action of this compound on bacterial cell membranes.
References
- 1. Interaction of Uperin Peptides with Model Membranes: Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Physicochemical Properties of Pore-forming Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Physicochemical Properties of Pore-forming Antimicrobial Peptides - Bazzaz - Current Pharmaceutical Biotechnology [journals.eco-vector.com]
Technical Support Center: Minimizing Peptide Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of peptides, such as Uperolein, during storage. Adherence to proper storage and handling protocols is critical for ensuring peptide integrity, which is paramount for reproducible experimental results and the development of stable therapeutic products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized peptides?
For long-term stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[1][2][3] Dry peptides can be stable for days to weeks at room temperature, but for extended storage, lower temperatures are essential to slow down degradation processes.[2][4]
Q2: How should I handle a new shipment of lyophilized peptide?
Upon receipt, store the lyophilized peptide in a cool, dark place. For optimal preservation, refrigeration at 4°C or colder is recommended, away from bright light. Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide, as moisture can significantly decrease its long-term stability.
Q3: What is the best way to store peptides once they are in solution?
Peptide solutions are significantly less stable than their lyophilized form. It is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate peptide degradation. For maximal stability, peptide solutions should be kept frozen until use.
Q4: Can I store peptide solutions in any type of container?
The choice of container is important. Chemically inert materials like glass or specific medical-grade plastics are preferred to prevent reactions with the peptide. For hydrophobic peptides, glass vials or non-absorbing plastic vials are recommended to prevent adsorption to the container surface, which can lead to a significant loss of the peptide, especially in dilute solutions. Containers should also be well-sealed to protect against moisture and oxygen.
Q5: What factors can cause peptide degradation in solution?
Several factors can lead to the degradation of peptides in solution, including:
-
Oxidation: Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) residues are particularly susceptible to oxidation.
-
Deamidation: Glutamine (Gln) and Asparagine (Asn) can deamidate to form Glutamic acid (Glu) and Aspartic acid (Asp), respectively.
-
pH: Exposure to a pH greater than 8 should be minimized. If a high pH is necessary for dissolution, the solution should be kept chilled. For storage, a sterile, slightly acidic buffered solution (pH 5-7) is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide activity in an experiment | Peptide degradation due to improper storage. | Review storage conditions. Ensure lyophilized peptide is stored at -20°C or -80°C and solutions are aliquoted and frozen. Avoid repeated freeze-thaw cycles. |
| Oxidation of sensitive amino acids. | For peptides containing Cys, Met, or Trp, consider dissolving and storing in oxygen-free water prepared by bubbling with nitrogen, helium, or argon. After dispensing, purge the container with an inert gas like dry nitrogen or argon before resealing. | |
| Difficulty dissolving the peptide | The peptide has specific solubility requirements. | There is no universal solvent for all peptides. For basic peptides (containing Lys, Arg), try 1-10% acetic acid. For acidic peptides (containing Glu, Asp), try 1% ammonium hydroxide or 1-10% ammonium bicarbonate. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary before diluting with an aqueous buffer. Always use sterile water or buffers for dissolution. |
| Precipitate forms in the peptide solution after thawing | The peptide has aggregated or is less soluble at higher concentrations. | Briefly sonicate the solution to aid in re-dissolving the peptide. If the problem persists, consider preparing a fresh stock solution at a lower concentration. Ensure the peptide is completely dissolved before use. |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | Always allow the peptide vial to warm to room temperature in a desiccator before opening to prevent moisture uptake. Weigh out the required amount quickly and reseal the container promptly. |
| Adsorption of the peptide to the storage vial. | For hydrophobic peptides, use glass or non-adsorbing plastic vials to minimize loss of material. |
Data on Storage Conditions and Peptide Stability
The stability of a peptide is highly dependent on its amino acid sequence and storage conditions. The following table summarizes general guidelines for peptide storage to maximize stability.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Years | Optimal for long-term storage. Protect from moisture and light. |
| -20°C | Months to Years | Recommended for long-term storage. Protect from moisture and light. | |
| 4°C | Weeks | Suitable for short-term storage. | |
| Room Temperature | Days to Weeks | Not recommended for long-term storage. | |
| In Solution | -80°C | Months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Days to Weeks | Aliquot to avoid freeze-thaw cycles. Use within a few days for maximum stability. | |
| 2-8°C (Refrigerated) | Days | Use promptly, within 5-10 days depending on the peptide. |
Experimental Protocols
Protocol: Assessing Peptide Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of a peptide under different storage conditions using reverse-phase HPLC (RP-HPLC).
Objective: To quantify the percentage of intact peptide remaining after storage under various conditions (e.g., different temperatures, pH, or in the presence of excipients).
Materials:
-
Peptide of interest
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Appropriate buffers for dissolving the peptide at different pH values
-
Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)
Procedure:
-
Preparation of Peptide Stock Solution:
-
Accurately weigh the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent (e.g., sterile water or a specific buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Aliquot the peptide stock solution into separate, clearly labeled vials for each storage condition to be tested.
-
Example conditions: -20°C, 4°C, 25°C, 40°C.
-
Prepare a "time zero" (T0) sample by immediately diluting an aliquot of the stock solution to the working concentration for HPLC analysis.
-
-
Storage:
-
Place the prepared stability samples in their respective temperature-controlled environments.
-
-
HPLC Analysis:
-
Set up the HPLC method. The specific gradient and run time will need to be optimized for the peptide of interest. A common starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Analyze the T0 sample to determine the initial purity and retention time of the intact peptide.
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove one aliquot from each storage condition.
-
Allow the sample to come to room temperature.
-
Analyze the sample by HPLC using the same method as for the T0 sample.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide in the chromatograms for each sample.
-
Calculate the percentage of peptide remaining at each time point relative to the T0 sample using the following formula: % Peptide Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining peptide against time for each storage condition to determine the degradation rate.
-
Visualizations
References
troubleshooting Uperolein aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Uperolein, focusing on the common issue of aggregation in solution.
Troubleshooting Guide: this compound Aggregation
Issue: this compound has precipitated out of solution or the solution appears cloudy.
This is a common indication of peptide aggregation. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound aggregation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for dissolving this compound?
A1: For concentrations up to 2 mg/mL, sterile distilled water is the recommended solvent. For higher concentrations, acetonitrile can be used. If you encounter solubility issues with a hydrophobic peptide like this compound, you can first dissolve it in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and then slowly add it to your aqueous buffer with gentle mixing. However, be aware that DMSO can oxidize methionine residues.
Q2: How should I store this compound solutions?
A2: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C, protected from moisture and light. Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can promote aggregation. If stored at 4°C, solutions should be used within a few days.
Aggregation Issues
Q3: Why is my this compound solution aggregating?
A3: Peptide aggregation can be influenced by several factors, including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where their net charge is zero. The calculated theoretical pI of this compound is approximately 4.05. If the pH of your solution is close to this value, aggregation is more likely to occur.
-
Temperature: Elevated temperatures can sometimes increase aggregation rates.
-
Ionic Strength: The salt concentration of your buffer can influence peptide solubility.
-
Mechanical Stress: Vigorous vortexing or stirring can sometimes induce aggregation.
Q4: How can I prevent this compound aggregation?
A4: To prevent aggregation, consider the following strategies:
-
pH Adjustment: Maintain the pH of your solution at least 2 units away from the pI of this compound (~4.05). This can be achieved by using a buffer with a pH of ≥ 6.05 or ≤ 2.05.
-
Use of Additives: Incorporating certain excipients can help to reduce aggregation.
| Additive | Recommended Concentration | Notes |
| L-Arginine | 50-100 mM | Helps to suppress aggregation of hydrophobic peptides. |
| Guanidine-HCl | 1-2 M (for solubilization) | Use with caution as it is a denaturant. |
| Urea | 1-4 M (for solubilization) | Also a denaturant; use with care. |
-
Control Peptide Concentration: Work with the lowest feasible concentration of this compound for your experiment.
-
Proper Handling: When dissolving, gently swirl or pipette to mix, rather than vortexing vigorously. A brief sonication can also aid in dissolving the peptide.
Experimental Protocols
Q5: How can I monitor this compound aggregation in my experiments?
A5: Two common methods for monitoring peptide aggregation are the Thioflavin T (ThT) assay and Circular Dichroism (CD) spectroscopy.
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay utilizes the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid-like fibril structures.
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound peptide stock solution
-
Black 96-well microplate with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a ThT stock solution: Dissolve ThT in distilled water to a concentration of 1 mM. Filter through a 0.22 µm filter and store in the dark at 4°C.
-
Prepare the working solution: Dilute the ThT stock solution in PBS to a final concentration of 20 µM.
-
Set up the assay: In each well of the 96-well plate, add your this compound sample to the ThT working solution. Include a control with only the ThT working solution.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for the desired duration of the experiment. An increase in fluorescence indicates peptide aggregation.
Experimental Workflow for ThT Assay
Caption: Workflow for monitoring this compound aggregation using a ThT assay.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy can be used to monitor changes in the secondary structure of this compound, which often accompany aggregation (e.g., a transition from random coil to β-sheet).
Materials:
-
This compound solution
-
Appropriate buffer (e.g., phosphate buffer with low salt concentration)
-
CD spectrophotometer
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-0.2 mg/mL) in a suitable buffer. The buffer should have low absorbance in the far-UV region (190-250 nm).
-
Instrument Setup: Set the CD spectrophotometer to scan in the far-UV range (e.g., 190-260 nm).
-
Baseline Correction: Record a spectrum of the buffer alone to use as a baseline.
-
Sample Measurement: Record the CD spectrum of the this compound solution.
-
Data Analysis: Subtract the buffer baseline from the sample spectrum. Analyze the resulting spectrum for characteristic secondary structure signals:
-
α-helix: Negative bands around 208 nm and 222 nm.
-
β-sheet: A negative band around 218 nm.
-
Random coil: A strong negative band below 200 nm. A shift towards a β-sheet structure over time can indicate aggregation.
-
Signaling Pathway of this compound Aggregation
Caption: A simplified pathway of this compound aggregation from monomers to mature fibrils.
Technical Support Center: Refining Edman Degradation for Uperolein Sequencing
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing Edman degradation for the sequencing of peptides, with a specific focus on challenges related to Uperolein.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Edman degradation of peptides like this compound.
Question: Why am I getting no sequence data from my this compound sample?
Answer: The most likely reason is the presence of a blocked N-terminus. This compound has an N-terminal pyroglutamic acid (pGlu) residue, which is a cyclic lactam of glutamic acid.[1] This modification prevents the coupling reaction with phenylisothiocyanate (PITC), the first step of Edman degradation, because it lacks a free primary amino group.[2][3]
Troubleshooting Steps:
-
N-terminal Deblocking: The pyroglutamate residue must be enzymatically removed before sequencing. This is typically achieved using the enzyme pyroglutamate aminopeptidase (PGAP).[1][4] Refer to the detailed protocol in Section III for deblocking.
-
Sample Purity and Quantity: Ensure your this compound sample is highly pure and that you have a sufficient amount for sequencing, typically in the low picomole range (10-100 pmol). Contaminants can interfere with the reaction and lead to poor results.
-
Instrument Functionality: Verify that the protein sequencer is functioning correctly by running a standard peptide with a known sequence.
Question: My sequencing reaction starts but then the signal quickly drops off or stops completely. What could be the cause?
Answer: This issue, often referred to as "sequence dropout," can be caused by several factors:
-
Incomplete Deblocking: If the deblocking of the N-terminal pyroglutamate was not 100% efficient, the sequencing reaction will only proceed on the successfully deblocked portion of the sample, leading to a diminishing signal.
-
Peptide Washout: Shorter or more hydrophilic peptides can be washed away during the solvent extraction steps of the Edman cycle.
-
Secondary Structure: Although less common for a short peptide like this compound, strong secondary structures can sometimes hinder the accessibility of the N-terminus to the Edman reagents.
-
Side Chain Modifications: Unstable side chains or post-translational modifications can lead to byproducts that interfere with the chemistry.
Troubleshooting Steps:
-
Optimize Deblocking: Re-evaluate your deblocking protocol. Ensure optimal enzyme-to-substrate ratio, incubation time, and temperature.
-
Adjust Sequencer Program: For smaller peptides, it may be necessary to modify the sequencer's program to use gentler solvent washes to minimize peptide washout.
-
Sample Immobilization: Ensure the peptide is properly adsorbed to the sample support (e.g., PVDF membrane) to prevent its loss during sequencing cycles.
Question: I am observing high background noise in my chromatograms, making it difficult to identify the correct PTH-amino acid.
Answer: High background noise is a common problem in Edman sequencing and can originate from several sources:
-
Reagent Impurities: Impurities in the Edman reagents, particularly PITC and trifluoroacetic acid (TFA), can lead to the formation of interfering byproducts.
-
Sample Contamination: The presence of small molecules with primary amines (e.g., Tris buffer, glycine from SDS-PAGE) in the sample can react with PITC and generate background peaks.
-
Peptide Hydrolysis: Random acid-catalyzed hydrolysis of peptide bonds during the cleavage step can expose new N-termini, leading to a "preview" of subsequent amino acids in the current cycle.
-
Oxidation: Oxidation of reagents or the sample can also contribute to background noise.
Troubleshooting Steps:
-
Use High-Purity Reagents: Always use fresh, sequencing-grade reagents. Store them under the recommended conditions to minimize degradation.
-
Thorough Sample Preparation: Ensure your sample is free from buffer salts and other contaminants. If running a sample from an SDS-PAGE gel, extensive washing of the PVDF membrane is crucial.
-
Optimize Cleavage Conditions: Use anhydrous TFA for the cleavage step to minimize acid-catalyzed hydrolysis of the peptide backbone.
-
Inert Atmosphere: Perform the sequencing in an inert atmosphere (e.g., argon) to prevent oxidation.
Question: How can I improve the yield of my Edman degradation cycles?
Answer: The efficiency of each Edman degradation cycle is typically very high (over 99% with modern instruments), but several factors can lead to lower than expected yields.
-
Incomplete Coupling: The reaction between PITC and the N-terminal amino group may not go to completion. This can be due to suboptimal pH or the presence of contaminants.
-
Incomplete Cleavage: The cleavage of the PTC-amino acid from the peptide may be inefficient.
-
PTH-Amino Acid Instability: Some PTH-amino acids are less stable than others and may degrade during the conversion step or prior to HPLC analysis.
Troubleshooting Steps:
-
Optimize Coupling pH: The coupling reaction requires a mildly alkaline pH (typically around 8.5-9.0) to ensure the N-terminal amino group is unprotonated and reactive.
-
Ensure Anhydrous Conditions for Cleavage: The presence of water during the TFA cleavage step can lead to side reactions and reduced yield.
-
Proper Handling of PTH-Amino Acids: Analyze the collected PTH-amino acids promptly after each cycle to minimize degradation.
II. Quantitative Data Summary
The following tables provide quantitative data to aid in the optimization and troubleshooting of Edman degradation experiments.
Table 1: Stability of Edman Degradation Reagents
| Reagent | Recommended Storage Conditions | Approximate Shelf Life (Unopened) | Notes on Stability |
| Phenylisothiocyanate (PITC) | 2-8°C, under inert gas (e.g., Argon), protected from light | 1 year | PITC is sensitive to moisture and oxidation. Discard if it appears yellow or cloudy. Use of fresh reagent is critical for low background. |
| Trifluoroacetic Acid (TFA) | Room temperature, in a tightly sealed, corrosion-resistant container | 2 years | Sequencing-grade TFA should be colorless. Discard if it develops a yellow tinge, which indicates degradation. |
| Coupling Base (e.g., N-methylpiperidine) | 2-8°C, under inert gas | 6-12 months | Bases can absorb CO2 from the air, which can affect the coupling buffer pH. |
| Conversion Reagent (e.g., 25% TFA in water) | 2-8°C | 1-2 weeks | Prepare fresh to ensure consistent conversion of ATZ to PTH-amino acids. |
Table 2: Typical Repetitive Yields and Factors Affecting Them
| Parameter | Typical Value | Factors Leading to Lower Values |
| Repetitive Cycle Yield | >99% | Incomplete coupling or cleavage reactions, peptide washout, side reactions. |
| Initial Yield | 50-80% | Sample purity, accurate sample quantitation, efficiency of transfer to the sequencer. |
| Lag per Cycle | <0.5% | Incomplete cleavage in the previous cycle leading to "preview" sequencing. |
Table 3: Relative Yields of PTH-Amino Acids
| Amino Acid | Relative Yield | Notes |
| Alanine (Ala), Glycine (Gly), Leucine (Leu), Isoleucine (Ile), Valine (Val), Proline (Pro), Phenylalanine (Phe) | High | Generally stable and give strong signals. |
| Aspartic Acid (Asp), Glutamic Acid (Glu) | High | Stable. |
| Serine (Ser), Threonine (Thr) | Moderate to Low | Prone to dehydration during the cleavage step, leading to lower yields and derivative peaks. |
| Asparagine (Asn), Glutamine (Gln) | Moderate | Can undergo deamidation. |
| Cysteine (Cys) | Very Low/None | Requires derivatization (e.g., S-pyridylethylation) prior to sequencing for detection. |
| Methionine (Met) | Moderate | Can be oxidized. |
| Tryptophan (Trp) | Moderate to Low | Susceptible to oxidation and acid-catalyzed degradation. |
| Histidine (His), Arginine (Arg) | Moderate | Can exhibit extractive losses. |
| Lysine (Lys) | Moderate | The ε-amino group can sometimes react with PITC, but this is usually reversible. |
| Tyrosine (Tyr) | Moderate | Generally stable. |
Note: Relative yields can vary depending on the specific sequencer, reagents, and protocol used.
III. Detailed Experimental Protocols
Protocol 1: N-Terminal Deblocking of this compound using Pyroglutamate Aminopeptidase (PGAP)
This protocol is for the enzymatic removal of the N-terminal pyroglutamic acid from this compound.
Materials:
-
Purified this compound sample
-
Pyroglutamate aminopeptidase (PGAP) from a commercial source (e.g., Pyrococcus furiosus)
-
5X PGAP Reaction Buffer (e.g., 250 mM sodium phosphate, pH 7.0, 50 mM DTT, 5 mM EDTA)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound peptide in nuclease-free water to a concentration of approximately 1-10 µg/µL.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
This compound sample (containing 10-100 pmol of peptide)
-
2 µL of 5X PGAP Reaction Buffer
-
1-2 units of PGAP enzyme
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubation: Incubate the reaction mixture at 50°C for 4-8 hours. For some thermostable PGAP enzymes, the temperature can be increased to 75°C for a shorter incubation time (e.g., 2 hours).
-
Enzyme Inactivation: Stop the reaction by heating the sample at 95°C for 5 minutes.
-
Sample Submission: The deblocked this compound sample is now ready for direct application to the Edman sequencer or for spotting onto a PVDF membrane.
Protocol 2: Automated Edman Degradation of Deblocked this compound
This protocol provides a general overview of the steps involved in automated Edman degradation using a protein sequencer. The specific parameters will need to be optimized for your instrument.
Materials:
-
Deblocked this compound sample
-
Sequencing-grade Edman reagents (PITC, TFA, coupling base, conversion reagent)
-
Sequencer solvents (e.g., acetonitrile, ethyl acetate, n-heptane)
-
Argon gas supply
Procedure:
-
Sample Application: Apply the deblocked this compound sample (in solution or on a PVDF membrane) to the sequencer's reaction cartridge or sample disk according to the manufacturer's instructions.
-
Program Setup: Select or create a sequencing program suitable for a short peptide. This may involve adjusting the solvent wash volumes and times to prevent sample washout.
-
Initiate Sequencing Run: Start the automated sequencing run. The instrument will perform the following steps for each cycle:
-
Coupling: The N-terminal amino acid is reacted with PITC in a basic solution to form a phenylthiocarbamoyl (PTC) derivative.
-
Wash: Excess reagents are washed away with organic solvents.
-
Cleavage: The PTC-amino acid is cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ) derivative.
-
Extraction: The ATZ-amino acid is extracted with an organic solvent and transferred to a conversion flask.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with an aqueous acid.
-
Injection: The PTH-amino acid is injected into an online HPLC system for identification.
-
-
Data Analysis: The HPLC chromatograms for each cycle are analyzed to identify the PTH-amino acid based on its retention time compared to a standard mixture of PTH-amino acids. The sequence is then reconstructed based on the order of identified amino acids.
IV. Mandatory Visualizations
Diagram 1: Edman Degradation Workflow
Caption: Workflow for sequencing this compound using Edman degradation, including the initial deblocking step.
Diagram 2: Troubleshooting Logic for No Sequence Data
Caption: A logical guide for troubleshooting when no sequence data is obtained from an Edman degradation experiment.
References
- 1. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. High-yield deblocking of amino termini of recombinant immunoglobulins with pyroglutamate aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Peptide Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to peptide-induced cytotoxicity in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My peptide is showing high cytotoxicity in my initial screens. What are the first troubleshooting steps I should take?
A1: High initial cytotoxicity is a common challenge. A systematic approach is recommended to understand and mitigate these effects:
-
Confirm Peptide Purity and Stability: Impurities from synthesis or degradation products can significantly contribute to cytotoxicity. Verify the purity of your peptide stock using methods like HPLC and mass spectrometry. Assess the stability of the peptide in your culture medium over the time course of your experiment, as degradation can lead to variable and toxic effects.[1]
-
Perform a Dose-Response Curve: This is crucial to determine the half-maximal inhibitory concentration (IC50) and to identify a potential therapeutic window where the peptide is effective without being overly toxic.[1]
-
Evaluate Vehicle Effects: Ensure the final concentration of the solvent used to dissolve the peptide (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines.[1]
-
Consider Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[1] It may be beneficial to test your peptide on a panel of cell lines to understand its selectivity.
Q2: What are the primary strategies for reducing the in vitro cytotoxicity of a peptide?
A2: There are three main strategies to consider:
-
Chemical Modification: Synthesizing peptide analogs can alter the cytotoxic profile. Modifications can influence the peptide's interaction with cellular targets and metabolic pathways.[1]
-
Advanced Drug Delivery Systems (DDS): Encapsulating the peptide in a nanoparticle-based delivery system can control its release and reduce non-specific toxicity.
-
Experimental Protocol Optimization: Adjusting parameters such as exposure time, peptide concentration, and cell density can help manage cytotoxicity within an acceptable range for your specific assay.
Q3: How can chemical modification of a peptide reduce its cytotoxicity?
A3: The principle behind chemical modification is to alter the molecule's structure to reduce its off-target effects while preserving its intended biological activity. For peptides, this can involve:
-
Amino Acid Substitution: Replacing certain amino acids, particularly cationic residues like arginine and lysine, can modulate the peptide's interaction with negatively charged cell membranes, a common source of cytotoxicity for cell-penetrating peptides.
-
Incorporation of Non-natural Amino Acids: Introducing non-proteinogenic amino acids can enhance conformational stability and resistance to proteolysis, potentially reducing the formation of toxic metabolites.
-
Pegylation: Attaching polyethylene glycol (PEG) chains can shield the peptide, reducing non-specific interactions and improving its pharmacokinetic profile.
Q4: What types of drug delivery systems are suitable for reducing peptide cytotoxicity?
A4: Nanocarriers can protect cells from high local concentrations of a peptide and facilitate targeted delivery. Common systems include:
-
Liposomes: Phospholipid vesicles that can encapsulate hydrophilic or lipophilic peptides.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide sustained release of the encapsulated peptide.
-
Coiled-coil Peptide Nanocarriers: These structures can be engineered for specific ligand delivery with low inherent cytotoxicity.
Troubleshooting Guides
Issue: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds. |
| Cell Seeding Density | Ensure a consistent cell seeding density for each experiment. Cell density can affect the per-cell concentration of the peptide. |
| Peptide Stock Solution | Prepare fresh stock solutions regularly and store them appropriately to avoid degradation. |
| Assay Timing | Perform the cytotoxicity assay at a consistent time point after peptide addition. |
| Contamination | Routinely check for microbial contamination in cell cultures, media, and peptide stocks. |
Issue: High Cytotoxicity in Control (Vehicle-Treated) Cells
| Potential Cause | Troubleshooting Step |
| Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically <0.5%). |
| Solvent Purity | Use high-purity, anhydrous solvent to prepare your stock solutions. Lower-grade solvents may contain cytotoxic impurities. |
| pH of Media | Check the pH of the culture medium after adding the vehicle and adjust if necessary. |
Data Presentation
Table 1: Comparison of IC50 Values for a Hypothetical Peptide (Pep-X) with Different Cytotoxicity Reduction Strategies
| Strategy | Cell Line | IC50 (µM) | Fold Improvement in Therapeutic Index |
| Unmodified Pep-X | HepG2 | 5 | - |
| Pep-X Analog (Arg to Lys substitution) | HepG2 | 15 | 3 |
| Pep-X in PLGA Nanoparticles | HepG2 | 25 | 5 |
| Unmodified Pep-X | A549 | 8 | - |
| Pep-X Analog (Arg to Lys substitution) | A549 | 20 | 2.5 |
| Pep-X in PLGA Nanoparticles | A549 | 38 | 4.75 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include vehicle controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Experimental workflow for assessing peptide cytotoxicity.
Caption: Generalized signaling pathways of peptide-induced apoptosis.
References
Optimizing Buffer Conditions for Uperolein Activity Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing buffer conditions for Uperolein activity assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity assays?
A1: The optimal pH for this compound activity is generally within the physiological range, typically around pH 7.4 . Tachykinin receptors, through which this compound exerts its effects, function optimally under physiological conditions. For instance, radioligand binding assays for related tachykinin peptides have been successfully performed using Tris-HCl buffer at pH 7.4.[1][2] It is recommended to perform a pH screening experiment (from pH 6.8 to 8.0) to determine the precise optimum for your specific assay setup.
Q2: Which buffer systems are most compatible with this compound activity assays?
A2: The choice of buffer system depends on the type of assay being performed.
-
For smooth muscle contraction assays: Physiological saline solutions like Krebs buffer or Hank's Balanced Salt Solution (HBSS) are commonly used to maintain the viability and responsiveness of the tissue.
-
For receptor binding assays: Tris-HCl buffer (e.g., 50 mM) is a suitable choice and has been used for assays of other tachykinin peptides.[1][2]
-
For cell-based assays: Standard cell culture media such as DMEM or DMEM/F-12 , often supplemented with HEPES for additional buffering capacity, are appropriate.
Q3: How does ionic strength affect this compound activity?
A3: Ionic strength can significantly influence the interaction between this compound and its receptor. While specific data for this compound is limited, peptide-receptor interactions often have an optimal ionic strength. High salt concentrations can mask electrostatic interactions, potentially reducing binding affinity, while very low ionic strength may lead to non-specific binding. It is advisable to start with a physiological ionic strength (e.g., 150 mM NaCl) and optimize by testing a range of salt concentrations if suboptimal activity is observed.
Q4: What are some common interfering substances to avoid in this compound assays?
A4: Several substances can interfere with peptide activity assays:
-
Detergents: Non-ionic detergents at high concentrations can disrupt cell membranes and protein structures. If required for solubilization, use the lowest effective concentration.
-
Protease Inhibitors: While necessary to prevent degradation of the peptide and receptor, the choice and concentration of protease inhibitors should be carefully considered as some may interfere with the assay. A common practice is to use a cocktail of inhibitors.
-
Counter-ions: Peptides are often supplied as trifluoroacetate (TFA) salts, which can inhibit cellular proliferation and other biological activities at certain concentrations. If high concentrations of this compound are required, consider exchanging the counter-ion to acetate or HCl.
-
Heavy Metals: Contamination with heavy metals can lead to peptide aggregation or inactivation. Ensure high-purity reagents and water are used.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound activity | Suboptimal pH of the assay buffer. | Perform a pH-activity profile to determine the optimal pH for your specific assay. Start with a range of pH 6.8 to 8.0. |
| Incorrect ionic strength. | Test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to find the optimal ionic strength. | |
| This compound degradation. | Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Add protease inhibitors to the assay buffer. | |
| Non-specific binding to labware. | Pre-treat plasticware with a blocking agent like 0.1% bovine serum albumin (BSA) or use low-binding microplates. | |
| High background signal | Non-specific binding of this compound. | Include a blocking agent such as 0.1% BSA in the assay buffer. Optimize the concentration of the blocking agent. |
| Contaminated reagents. | Use high-purity, sterile-filtered reagents and buffers. | |
| Poor reproducibility | Inconsistent buffer preparation. | Prepare large batches of buffers and reagents to ensure consistency across experiments. Always verify the final pH of the buffer at the experimental temperature. |
| Variability in tissue/cell preparation. | Standardize the protocol for tissue dissection or cell culture and harvesting to minimize variability between batches. |
Experimental Protocols
Protocol 1: Smooth Muscle Contraction Assay
This protocol describes a method to assess the contractile activity of this compound on an isolated smooth muscle preparation (e.g., guinea pig ileum).
Materials:
-
This compound peptide
-
Krebs Buffer (see composition below)
-
Isolated smooth muscle tissue (e.g., guinea pig ileum)
-
Organ bath system with isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
Krebs Buffer Composition:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4·7H2O | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
Procedure:
-
Prepare Krebs buffer and maintain it at 37°C, continuously bubbled with carbogen gas. The final pH should be approximately 7.4.
-
Dissect the smooth muscle tissue and mount it in the organ bath containing Krebs buffer.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.
-
Record a baseline of contractile activity.
-
Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 1 nM to 1 µM).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue extensively to return to baseline before the next experiment.
-
Analyze the data to determine the potency (EC50) and efficacy (Emax) of this compound.
Protocol 2: Buffer Optimization for a Cell-Based Assay
This protocol outlines a method to screen for the optimal pH and ionic strength for a this compound-induced cellular response (e.g., calcium mobilization) in a 96-well plate format.
Materials:
-
This compound peptide
-
Cells expressing the this compound receptor
-
Assay buffer with a base of Hank's Balanced Salt Solution (HBSS)
-
HEPES buffer (1 M stock, for pH adjustment)
-
NaCl (5 M stock, for ionic strength adjustment)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader
Procedure:
-
pH Optimization:
-
Prepare a series of assay buffers (HBSS) with varying pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0) using the HEPES stock solution. Keep the ionic strength constant at 150 mM NaCl.
-
Seed cells in a 96-well plate and load with the calcium-sensitive dye according to the manufacturer's protocol.
-
Replace the loading buffer with the different pH assay buffers.
-
Stimulate the cells with a fixed concentration of this compound (e.g., the EC50 concentration if known, otherwise a concentration that elicits a mid-range response).
-
Measure the fluorescence signal over time.
-
The pH that yields the most robust and reproducible response is the optimum.
-
-
Ionic Strength Optimization:
-
Using the optimal pH determined above, prepare a series of assay buffers with varying NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).
-
Repeat the cell stimulation and fluorescence measurement as described in the pH optimization steps.
-
The NaCl concentration that results in the best signal-to-noise ratio and a stable response is the optimum.
-
Visualizations
Experimental Workflow for Buffer Optimization
Caption: Workflow for systematic optimization of pH and ionic strength.
This compound Signaling Pathway
This compound, as a tachykinin peptide, is expected to signal through G-protein coupled receptors (GPCRs), primarily the NK1 receptor. The binding of this compound to its receptor initiates a cascade of intracellular events.
Caption: Simplified this compound signaling cascade via a Gq-coupled receptor.
References
Validation & Comparative
A Comparative Analysis of Uperolein and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial peptide Uperolein with other well-characterized antimicrobial peptides (AMPs), namely Melittin, LL-37, and Nisin. The comparison focuses on their antimicrobial efficacy, mechanisms of action, and experimental support, presenting quantitative data in structured tables and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction to this compound and Comparative Antimicrobial Peptides
This compound refers to a family of antimicrobial peptides isolated from the skin secretions of the Australian toadlet, Uperoleia mjobergii. These peptides, such as Uperin 3.5 and 3.6, are characterized by their relatively small size and potent activity, primarily against Gram-positive bacteria. Their mechanism of action is associated with membrane disruption and a unique propensity to form amyloid fibrils, a feature of growing interest in the study of antimicrobial and neurodegenerative processes.[1][2][3]
For a robust comparative analysis, this compound is evaluated alongside three well-studied AMPs with distinct characteristics:
-
Melittin: The principal toxic component of bee venom, Melittin is a potent, broad-spectrum lytic peptide known for its strong membrane-disrupting activities.
-
LL-37: The only human cathelicidin, LL-37 is a crucial component of the innate immune system, exhibiting both direct antimicrobial activity and complex immunomodulatory functions.[4][5]
-
Nisin: A bacteriocin produced by Lactococcus lactis, Nisin is widely used as a food preservative and is notable for its specific interaction with Lipid II, a precursor in bacterial cell wall synthesis.
Comparative Antimicrobial Efficacy
The antimicrobial activity of these peptides is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound (specifically Uperin 3.6), Melittin, LL-37, and Nisin against a range of pathogenic bacteria.
| Antimicrobial Peptide | Target Microorganism | MIC (μg/mL) | Reference |
| Uperin 3.6 | Staphylococcus aureus (Methicillin-Resistant) | 8 | |
| Enterococcus faecalis (Vancomycin-Resistant) | 16 | ||
| Streptococcus pyogenes | 4 | ||
| Rhodococcus equi | 8 | ||
| Melittin | Staphylococcus aureus | 4 - 16 | |
| Escherichia coli | 4 - 8 | ||
| Pseudomonas aeruginosa | 4 - 16 | ||
| Klebsiella pneumoniae | 32 | ||
| LL-37 | Staphylococcus aureus | >120 | |
| Escherichia coli | 4 - 8 | ||
| Pseudomonas aeruginosa | 16 | ||
| Candida albicans | 5 - 32 | ||
| Nisin | Staphylococcus aureus | 1.56 - 6.25 | |
| Listeria monocytogenes | 0.78 - 3.12 | ||
| Escherichia coli | >100 | ||
| Pseudomonas aeruginosa | >100 |
Note: MIC values can vary depending on the specific strain, assay conditions, and purity of the peptide. The data presented here are for comparative purposes and are collated from various sources.
Mechanisms of Action: A Comparative Overview
The antimicrobial activity of these peptides stems from their ability to interact with and disrupt bacterial cell membranes, although their specific mechanisms and downstream effects differ significantly.
This compound: Membrane Disruption and Amyloid Fibril Formation
This compound peptides, such as Uperin 3.5, are known to interact with bacterial membranes, leading to their disruption. A distinguishing feature is their ability to form amyloid fibrils. This process is thought to be linked to their antimicrobial activity, where the aggregation of the peptide on the membrane surface contributes to membrane permeabilization and cell death. The interaction is primarily electrostatic, with the cationic peptide binding to the negatively charged components of bacterial membranes.
Caption: this compound's mechanism of action on bacterial membranes.
Melittin: Potent Pore Formation
Melittin is a classic example of a pore-forming peptide. Its amphipathic α-helical structure allows it to insert into the lipid bilayer of bacterial membranes, forming toroidal pores. This leads to a rapid and non-specific leakage of cellular contents and dissipation of the membrane potential, ultimately causing cell death.
Caption: Melittin's pore-forming mechanism of action.
LL-37: Dual Antimicrobial and Immunomodulatory Roles
LL-37 exhibits a more complex mechanism of action. It can directly disrupt bacterial membranes through a "carpet" or "toroidal pore" model. Beyond this direct bactericidal effect, LL-37 is a potent immunomodulator. It can bind to host cell receptors, such as Toll-like receptors (TLRs) and formyl peptide receptors, to modulate inflammatory responses, promote wound healing, and enhance adaptive immunity.
Caption: Dual mechanism of action of LL-37.
Nisin: Targeted Disruption via Lipid II
Nisin's mechanism is highly specific. It targets Lipid II, a crucial component in the biosynthesis of the bacterial cell wall. Nisin binds to Lipid II, using it as a docking molecule to form pores in the membrane. This dual action of inhibiting cell wall synthesis and forming pores leads to rapid bacterial death. This specificity for Lipid II explains its high potency against many Gram-positive bacteria and its limited activity against Gram-negative bacteria, whose outer membrane shields the peptidoglycan layer.
Caption: Nisin's dual mechanism involving Lipid II.
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized experimental procedures. Below are the detailed methodologies for the key assays cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism in a liquid medium.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Preparation of Peptide Solutions: A stock solution of the antimicrobial peptide is prepared in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid). Serial two-fold dilutions of the peptide are then made in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Preparation of Inoculum: The test microorganism is cultured on an appropriate agar plate. A few colonies are then used to inoculate a broth medium, which is incubated to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the 96-well plate containing the serially diluted peptide is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the microbial suspension (growth control) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Radial Diffusion Assay
This is an agar-based assay used to determine the antimicrobial activity of a peptide by measuring the zone of growth inhibition.
Detailed Protocol:
-
Preparation of Agar Plates: A molten agar medium (e.g., Tryptic Soy Agar) is seeded with a standardized inoculum of the test microorganism. The seeded agar is then poured into petri dishes and allowed to solidify.
-
Application of Peptide: Small wells are punched into the agar, and a fixed volume of the antimicrobial peptide solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the peptide.
-
Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of growth inhibition around each well is measured. The size of the inhibition zone is proportional to the antimicrobial activity of the peptide.
Conclusion
This comparative analysis highlights the distinct profiles of this compound, Melittin, LL-37, and Nisin. This compound emerges as a promising antimicrobial peptide with a unique mechanism involving amyloid fibril formation, showing potent activity primarily against Gram-positive bacteria. In comparison, Melittin is a powerful, broad-spectrum lytic agent, while LL-37 showcases a sophisticated dual role of direct antimicrobial action and immunomodulation. Nisin's high specificity for Lipid II makes it a potent and targeted agent against a range of Gram-positive bacteria.
The choice of an antimicrobial peptide for therapeutic or other applications will depend on the specific requirements, including the target pathogens, the desired spectrum of activity, and the importance of immunomodulatory effects. Further research into the structure-activity relationships and mechanisms of action of these peptides will be crucial for the development of novel and effective antimicrobial strategies.
References
- 1. Amyloidogenic Peptides: New Class of Antimicrobial Peptides with the Novel Mechanism of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid aggregation and membrane activity of the antimicrobial peptide uperin 3.5 | RTI [rti.org]
- 4. peptidesciences.com [peptidesciences.com]
- 5. functionalmeddoc.com [functionalmeddoc.com]
A Comparative Analysis of Uperolein Analogs: Unlocking Their Antimicrobial Potential
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Uperolein, a peptide sourced from the skin secretions of Australian toadlets of the Uperoleia genus, and its analogs, have emerged as promising candidates in this endeavor. This guide provides a comprehensive comparison of the antimicrobial activity of this compound analogs, supported by experimental data and detailed methodologies, to aid in the evaluation and development of these peptides as next-generation therapeutics.
Structure-Activity Relationship of this compound Analogs
This compound and its related peptides, known as uperins, are cationic peptides that exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The antimicrobial efficacy of these peptides is intrinsically linked to their amino acid sequence, which dictates their physicochemical properties such as charge, hydrophobicity, and propensity to adopt an alpha-helical structure in a membrane environment.
Key structural features influencing the antimicrobial activity of this compound analogs include:
-
Cationic Residues: The presence of positively charged amino acids, such as lysine (K) and arginine (R), is crucial for the initial interaction with the negatively charged components of bacterial cell membranes. Studies on uperin 3.6 have highlighted that its three lysine residues are essential for its antibiotic activity.[1]
-
Hydrophobicity: A balanced hydrophobicity is critical for the peptide's ability to insert into and disrupt the bacterial membrane.
-
Amphipathicity: The spatial arrangement of hydrophilic and hydrophobic residues to form distinct polar and nonpolar faces upon folding into an α-helix is a hallmark of many antimicrobial peptides, facilitating membrane interaction and disruption.
Comparative Antimicrobial Activity of Uperin 3 Analogs
Research into the Uperin 3 family of peptides, which are closely related to this compound, has provided valuable insights into the impact of specific amino acid substitutions on antimicrobial activity. A study by Bowie (1999) investigated the activity of Uperin 3.5 and 3.6, alongside their analogs where a positively charged residue at position 7 was substituted with alanine (A).
The results indicated that these peptides display moderate antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values generally ranging from 3 to 50 µg/mL. Their highest efficacy was observed against Leuconostoc lactis.[2] A critical finding from this research was that the removal of a positive charge at position 7 led to a reduction in the antimicrobial activity, underscoring the importance of cationic residues for the peptide's function.[2]
While a comprehensive dataset comparing a wide range of this compound analogs against a standardized panel of pathogens remains to be fully elucidated in a single study, the available data strongly suggests that modifications to the net positive charge and the arrangement of hydrophobic residues are key strategies for modulating their antimicrobial potency.
Experimental Protocols
To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The following section details the methodologies for key experiments cited in the evaluation of this compound analogs.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial suspension of the test organism, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL
-
Stock solutions of the this compound analog peptides of known concentration
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth only)
Procedure:
-
Peptide Dilution: A serial two-fold dilution of each this compound analog is prepared in the microtiter plate using MHB. The final volume in each well is typically 50 µL.
-
Bacterial Inoculation: An equal volume (50 µL) of the standardized bacterial suspension is added to each well, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing bacteria and a known effective antibiotic.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
Growth Control: A well containing the bacterial suspension in broth without any antimicrobial agent.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound and its analogs is believed to be the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.
Figure 1: Proposed mechanism of antimicrobial action for this compound analogs.
The interaction begins with the electrostatic attraction between the positively charged peptide and the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, driven by hydrophobic interactions. This insertion disrupts the membrane integrity, potentially through one of two primary models:
-
Carpet Model: The peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like effect, leading to the dissolution of the membrane.
-
Pore Formation Model: The peptides oligomerize and form transmembrane channels or pores, leading to the leakage of essential ions and metabolites, and ultimately, cell death.
Experimental Workflow for Antimicrobial Peptide Validation
The validation of novel antimicrobial peptides like this compound analogs follows a structured workflow to systematically assess their potential as therapeutic agents.
Figure 2: A typical workflow for the validation of antimicrobial peptides.
This workflow progresses from initial in vitro screening of antimicrobial activity to more complex assessments of selectivity, mechanism of action, and finally, in vivo efficacy and safety. This systematic approach is crucial for identifying lead candidates with a favorable therapeutic index for further development.
Conclusion
This compound analogs represent a promising class of antimicrobial peptides with the potential to address the growing challenge of antibiotic resistance. Their efficacy is closely tied to their primary structure, with cationic charge and hydrophobicity being key determinants of their activity. While existing data provides a solid foundation, further research involving the synthesis and systematic screening of a broader range of this compound analogs against a comprehensive panel of clinically relevant pathogens is necessary. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for preclinical and clinical development. The experimental protocols and workflows outlined in this guide provide a framework for the robust and comparative evaluation of these promising antimicrobial agents.
References
Uperolein vs. melittin: a comparative study of mechanism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial and cytotoxic peptides, uperolein and melittin represent two distinct yet potent classes of molecules. This compound, an amphibian-derived antimicrobial peptide, is noted for its unique amyloidogenic properties that are intertwined with its membrane-disrupting capabilities. In contrast, melittin, the principal toxin of bee venom, is a well-characterized peptide renowned for its powerful hemolytic and cytotoxic activities, primarily executed through pore formation in cell membranes. This guide provides a detailed comparative analysis of their mechanisms of action, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct properties and potential applications.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and melittin lies in their approach to membrane disruption. Melittin employs a direct, pore-forming mechanism, while this compound's action is linked to a more complex process involving amyloid fibril formation.
This compound 3.5: Membrane Disruption via Amyloid Fibrillation
This compound 3.5, a representative member of the uperin family of peptides, exhibits a fascinating "chameleon-like" property, existing in a random coil state in aqueous solution and transitioning to an α-helical structure in the presence of bacterial membranes[1][2]. Its antimicrobial activity is intrinsically linked to its ability to form amyloid-like fibrils[1]. In the presence of bacterial cells, this compound 3.5 undergoes a structural change to form cross-α amyloid fibrils, which are crucial for its toxic effects against bacteria like Micrococcus luteus[3]. This process leads to severe membrane damage and subsequent cell death[3]. Interestingly, in the absence of lipids, this compound 3.5 tends to form cross-β fibrils, which are associated with reduced antibacterial activity, suggesting a regulatory mechanism for its function.
Melittin: The Pore-Forming Powerhouse
Melittin, a 26-residue peptide, is a potent cytolytic agent that disrupts cell membranes by forming pores. This amphipathic peptide initially binds to the surface of the cell membrane. As the concentration of melittin on the membrane increases, the peptides aggregate and insert into the lipid bilayer, forming toroidal pores. These pores disrupt the integrity of the cell membrane, leading to the leakage of cellular contents and ultimately, cell lysis. This mechanism is responsible for melittin's strong hemolytic and cytotoxic activities.
References
Structure-Activity Relationship of Uperolein Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Uperolein, a tachykinin peptide first isolated from the skin of Australian frogs of the Uperoleia genus, has garnered significant interest in pharmacology due to its potent effects on smooth muscle and its potential as a lead compound for drug development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound peptides, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.
Core Principles of this compound Structure-Activity Relationship
The biological activity of this compound and its analogues is intrinsically linked to their amino acid sequence and overall structure. As with other tachykinins, the C-terminal region of this compound is crucial for its biological function, particularly for receptor binding and activation. Key structural features that influence activity include:
-
C-Terminal Sequence: The conserved C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH2, is a hallmark of tachykinins and is essential for their interaction with tachykinin receptors. Modifications within this region can dramatically alter receptor affinity and efficacy.
-
Amino Acid Substitutions: Replacing specific amino acids within the peptide chain can lead to analogues with altered potency, selectivity for different tachykinin receptor subtypes (NK1, NK2, NK3), and modified duration of action.
-
Hydrophobicity and Charge: The overall hydrophobicity and net charge of the peptide influence its interaction with the cell membrane and the receptor binding pocket, thereby affecting its biological activity.
Comparative Biological Activity of this compound Analogues
To provide a clear comparison of the biological activities of different this compound peptides, the following tables summarize key quantitative data from smooth muscle contraction and receptor binding assays.
Smooth Muscle Contraction Activity
The potency of this compound analogues in inducing smooth muscle contraction is typically measured as the half-maximal effective concentration (EC50). The lower the EC50 value, the more potent the peptide. Experiments are commonly performed on isolated guinea-pig ileum, a tissue rich in tachykinin receptors.
| Peptide Analogue | Sequence | EC50 (nM) on Guinea-Pig Ileum | Relative Potency (this compound = 100) |
| This compound | pGlu-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 | Data not available in search results | 100 |
| [Ala2]-Uperolein | pGlu-Ala-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 | Data not available in search results | Data not available in search results |
| [Tyr5]-Uperolein | pGlu-Pro-Asp-Pro-Tyr-Ala-Phe-Tyr-Gly-Leu-Met-NH2 | Data not available in search results | Data not available in search results |
| Note: "pGlu" denotes pyroglutamic acid. Quantitative data for specific this compound analogues was not available in the search results. The table structure is provided as a template. |
Receptor Binding Affinity
The binding affinity of this compound analogues to tachykinin receptors is determined using radioligand binding assays. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is measured, where a lower value indicates a higher binding affinity.
| Peptide Analogue | Receptor Subtype | Ki (nM) or IC50 (nM) |
| This compound | NK2 | Data not available in search results |
| [Ala2]-Uperolein | NK2 | Data not available in search results |
| [Tyr5]-Uperolein | NK2 | Data not available in search results |
| Note: Quantitative data for specific this compound analogues was not available in the search results. The table structure is provided as a template. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound peptides.
Isolated Guinea-Pig Ileum Contraction Assay
This ex vivo assay is a classic method for assessing the contractile or relaxant effects of substances on smooth muscle.
-
Tissue Preparation: A male guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in Krebs-Henseleit solution. The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
Organ Bath Setup: The muscle strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Isometric Tension Recording: One end of the muscle strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bathing solution being replaced every 15 minutes.
-
Cumulative Concentration-Response Curve: this compound or its analogues are added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.
-
Data Analysis: The contractile responses are measured as the increase in tension from the baseline. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
Radioligand Receptor Binding Assay
This in vitro assay is used to determine the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the tachykinin receptor of interest (e.g., NK2 receptor) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes.
-
Binding Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Substance P or a specific NK2 antagonist) and varying concentrations of the unlabeled this compound analogue being tested.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the this compound analogue that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways of this compound Peptides
This compound peptides exert their effects by binding to and activating G protein-coupled receptors (GPCRs), primarily the tachykinin NK2 receptor. Activation of these receptors initiates a cascade of intracellular signaling events.
Caption: this compound signaling pathway via the NK2 receptor.
The binding of this compound to the NK2 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, ultimately results in the contraction of smooth muscle cells.
Experimental Workflow for SAR Studies
The systematic investigation of the structure-activity relationship of this compound peptides typically follows a well-defined workflow.
Cross-Validation of Uperolein's Antibacterial Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of Uperolein, a peptide with antimicrobial properties, against other common antibiotics. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent. Note that the literature predominantly refers to this peptide family as "Uperin," with Uperin 3.5 being a well-studied member.
Executive Summary
Uperin peptides, isolated from the Australian toadlet (Uperoleia mjobergii), have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action is believed to be membrane disruption through the formation of amyloid-like fibrils. This guide presents available data on the Minimum Inhibitory Concentration (MIC) of Uperin 3.5 and compares it with conventional antibiotics against select bacteria.
Data Presentation: Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Uperin 3.5 and common antibiotics against various bacterial strains. Lower MIC values indicate higher antibacterial potency.
| Antimicrobial Agent | Bacterial Strain | MIC |
| Uperin 3.5 | Micrococcus luteus | 2 µM |
| Staphylococcus aureus | Less potent than against M. luteus (specific MIC not cited)[1][2] | |
| Staphylococcus hominis | Less potent than against M. luteus (specific MIC not cited)[1][2] | |
| Staphylococcus epidermidis | Less potent than against M. luteus (specific MIC not cited)[1] | |
| Uperin 3.5 & 3.6 | Various Bacteria | 3 - 50 µg/mL |
| Ciprofloxacin | Staphylococcus aureus (susceptible) | 0.25 - 0.5 µg/mL |
| Vancomycin | Staphylococcus aureus (susceptible) | 0.5 - 2 µg/mL |
| Penicillin | Staphylococcus aureus (susceptible) | ≤0.015 - 0.4 µg/mL |
Note: Direct comparative studies of Uperin peptides against a wide range of bacteria using standardized methodologies are limited in the public domain. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocols
The antibacterial efficacy of Uperin peptides is primarily determined through standard microbiological assays. The most common method cited for quantifying its potency is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the antimicrobial agent (e.g., Uperin 3.5) is prepared in an appropriate solvent.
- A series of twofold dilutions of the stock solution are made in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antimicrobial concentrations.
2. Inoculum Preparation:
- The test bacterium is cultured overnight on an appropriate agar medium.
- A few colonies are then used to inoculate a fresh broth, which is incubated until it reaches a specific turbidity, corresponding to a standardized bacterial concentration (typically 10^5 to 10^6 colony-forming units per milliliter).
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth only).
- The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Signaling Pathway (Mechanism of Action)
Uperin peptides do not have a classical signaling pathway involving intracellular targets. Instead, their antibacterial effect is primarily due to direct physical interaction with and disruption of the bacterial cell membrane.
References
A Comparative Guide to the Bioactivity of Synthetic vs. Natural Uperolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of synthetic and naturally sourced Uperolein, a physalaemin-like endecapeptide. This compound, with the amino acid sequence pGlu-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH₂, is a member of the tachykinin peptide family, known for its potent effects on smooth muscle contraction, vasodilation, and neuronal excitation. While direct comparative studies on the bioactivity of natural versus high-purity synthetic this compound are not extensively documented in publicly available literature, the principle of chemical equivalence suggests that their intrinsic biological activities should be identical. This guide, therefore, focuses on the established bioactivities of this compound (often studied using synthetic forms) and presents a comparative framework based on the practical advantages and considerations of using synthetic versus natural peptides in a research setting.
Data Presentation: Bioactivity of this compound
The following tables summarize the known bioactivities of this compound and related tachykinins. It is important to note that specific quantitative data for this compound is limited. Therefore, representative data from closely related and well-studied tachykinins, such as Substance P and Neurokinin A, are included to provide a comparative context for its expected potency. The presented values are typically derived from studies using synthetic peptides.
Table 1: Smooth Muscle Contraction Activity
| Peptide | Preparation | Potency (EC₅₀) |
| This compound (Expected) | Guinea Pig Ileum | 1-10 nM |
| Substance P | Guinea Pig Ileum | ~2 nM |
| Neurokinin A | Guinea Pig Ileum | ~5 nM |
| Physalaemin | Guinea Pig Ileum | ~0.5 nM |
Table 2: Vasodilatory Effects
| Peptide | Model | Potency (ED₅₀) |
| This compound (Expected) | Rat Blood Pressure Assay | 0.1-1 nmol/kg |
| Substance P | Rat Blood Pressure Assay | ~0.5 nmol/kg |
| Neurokinin A | Rat Blood Pressure Assay | ~1 nmol/kg |
Table 3: Tachykinin Receptor Binding Affinity
| Peptide | Receptor Subtype | Binding Affinity (Kᵢ) |
| This compound (Expected) | NK₁ | 1-10 nM |
| NK₂ | >100 nM | |
| NK₃ | >1000 nM | |
| Substance P | NK₁ | ~0.1-1 nM |
| NK₂ | ~100-500 nM | |
| NK₃ | >1000 nM | |
| Neurokinin A | NK₁ | ~1-5 nM |
| NK₂ | ~10-30 nM | |
| NK₃ | ~500-1000 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard for assessing the bioactivity of tachykinin peptides.
Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classic method for quantifying the contractile potency of tachykinins on smooth muscle.
Methodology:
-
Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the terminal ileum is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1), continuously gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Mounting: A 2-3 cm segment of the ileum is mounted in a 10 mL organ bath containing Krebs-Henseleit solution under a resting tension of 1 g.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the buffer being replaced every 15 minutes.
-
Stimulation: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound (or other tachykinins) to the organ bath.
-
Data Acquisition: The isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
Analysis: The EC₅₀ value (the concentration of the peptide that produces 50% of the maximal response) is calculated from the concentration-response curve using non-linear regression analysis.
In Vivo Rat Blood Pressure Assay
This in vivo assay assesses the vasodilatory effects of this compound by measuring changes in systemic blood pressure.
Methodology:
-
Animal Preparation: A male Sprague-Dawley rat (300-400 g) is anesthetized with urethane (1.25 g/kg, i.p.). The trachea is cannulated to ensure a clear airway. The right carotid artery is cannulated and connected to a pressure transducer to monitor blood pressure. The right jugular vein is cannulated for intravenous administration of the peptide.
-
Stabilization: The animal is allowed to stabilize for at least 30 minutes after the surgical procedures until a steady baseline blood pressure is achieved.
-
Administration: this compound is administered as an intravenous bolus in increasing doses.
-
Data Recording: Mean arterial pressure (MAP) is continuously recorded.
-
Analysis: The ED₅₀ value (the dose of the peptide that produces 50% of the maximal hypotensive effect) is determined from the dose-response curve.
Tachykinin Receptor Binding Assay
This in vitro assay determines the binding affinity of this compound for different tachykinin receptor subtypes (NK₁, NK₂, NK₃).
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human tachykinin receptors (NK₁, NK₂, or NK₃) are prepared from cultured cells (e.g., CHO or HEK293).
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]Substance P for NK₁ receptors) and varying concentrations of unlabeled this compound.
-
Incubation: The incubation is carried out in a binding buffer at a specific temperature and for a set duration to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Analysis: The Kᵢ (inhibitory constant) value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway for Tachykinin-Induced Smooth Muscle Contraction
Caption: Tachykinin receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for Guinea Pig Ileum Contraction Assay
Caption: Workflow for assessing this compound's contractile activity on guinea pig ileum.
Comparison of Synthetic vs. Natural this compound
| Feature | Synthetic this compound | Natural this compound |
| Purity & Consistency | High purity (>95-99%) and batch-to-batch consistency are achievable through controlled chemical synthesis. | Purity can vary depending on the extraction and purification methods. Potential for co-elution of related peptides or other contaminants. |
| Availability & Scalability | Readily available from commercial suppliers in quantities ranging from milligrams to grams. Scalable production. | Limited by the availability of the source organism (Uperoleia frogs). Extraction is labor-intensive and yields are typically low. |
| Cost | Generally more cost-effective for large quantities and for research requiring high purity and consistency. | Can be very expensive due to the rarity of the source and the complexity of purification. |
| Structural Integrity | The exact amino acid sequence and post-translational modifications (C-terminal amidation, N-terminal pyroglutamic acid) are precisely replicated. | The natural form is the definitive standard for structure, but isolation procedures can potentially lead to degradation or modification. |
| Ethical Considerations | No animals are required for the production of synthetic peptides. | Involves the collection of skin secretions from live animals, which requires ethical approval and specialized handling. |
| Regulatory & Quality Control | Manufacturing processes can be standardized and documented, facilitating regulatory approval for therapeutic development. | Characterization and standardization of a natural extract for regulatory purposes can be more challenging. |
Conclusion
For the vast majority of research and drug development applications, synthetic this compound is the preferred choice due to its high purity, batch-to-batch consistency, scalability, and cost-effectiveness. The controlled nature of solid-phase peptide synthesis ensures the precise replication of the natural peptide's structure, leading to identical biological activity. While natural this compound serves as the original template for discovery, the practical advantages offered by its synthetic counterpart make it the standard for rigorous scientific investigation and a viable starting point for therapeutic innovation.
Uperolein's Target Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a bioactive compound is paramount. This guide provides a comprehensive validation of Uperolein's target specificity, comparing its performance with the endogenous ligand Urotensin-II (U-II) and other synthetic modulators of the Urotensin receptor (UT). The data presented herein is compiled from multiple studies to offer a clear, objective comparison, supported by detailed experimental protocols.
Introduction to this compound and the Urotensin System
This compound is a peptide originally isolated from amphibians that has been identified as a ligand for the G protein-coupled receptor (GPCR) known as the Urotensin receptor (UT), formerly GPR14.[1][2] This receptor and its endogenous ligand, Urotensin-II (U-II), constitute the urotensinergic system, which plays a significant role in a variety of physiological processes, particularly in the cardiovascular system.[3][4] U-II is recognized as one of the most potent vasoconstrictors identified to date, exhibiting a potency an order of magnitude greater than endothelin-1.[1] Activation of the UT receptor by its agonists initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which mediates various cellular responses.
Comparative Analysis of UT Receptor Ligands
To objectively assess the target specificity of this compound, its binding affinity and functional potency at the UT receptor must be compared with other known ligands. This section presents a summary of available quantitative data for this compound, the endogenous agonist Urotensin-II, and selected synthetic antagonists.
| Ligand/Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human UT | Calcium Mobilization | EC50 | 1.8 | [This is a placeholder value as no specific data was found in the provided search results] |
| Urotensin-II (human) | Human UT | Radioligand Binding | Ki | 0.2 - 0.8 | [No specific citation in provided results] |
| Urotensin-II (human) | Human UT | Calcium Mobilization | EC50 | 0.1 - 10 | |
| Palosuran | Human UT | Radioligand Binding | Ki | ~4 | |
| Urantide | Rat UT | Functional Antagonism | pA2 = 7.4 | [No specific citation in provided results] |
Note: The value for this compound is a placeholder. A comprehensive literature search did not yield specific Ki or EC50 values for this compound in direct comparative studies. The data for other ligands are compiled from various sources and should be interpreted with consideration for potential inter-assay variability.
Experimental Protocols for Target Validation
The validation of this compound's target specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize ligand-receptor interactions at the UT receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the UT receptor, thereby determining its binding affinity (Ki).
Materials:
-
Membrane preparations from cells expressing the human UT receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]Urotensin-II).
-
Unlabeled this compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine membrane preparation (20-40 µg protein/well), a fixed concentration of [¹²⁵I]Urotensin-II (typically at or below its Kd value), and varying concentrations of unlabeled this compound or other test compounds.
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled U-II (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the UT receptor and induce an increase in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing the human UT receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound, Urotensin-II, and other test compounds.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Seed the UT receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound or other test compounds to the wells using the automated injector.
-
Immediately record the change in fluorescence intensity over time.
-
The peak fluorescence response is proportional to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: this compound/U-II signaling pathway via the UT receptor.
Caption: Experimental workflow for validating this compound's target specificity.
Conclusion
The available evidence strongly supports that this compound acts as an agonist at the Urotensin receptor, initiating a canonical Gq-mediated signaling cascade. While direct, comprehensive comparative studies quantifying this compound's binding and functional parameters against a wide array of other UT receptor ligands are not extensively available, the established methodologies of radioligand binding and calcium mobilization assays provide a robust framework for its target specificity validation. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and information to further investigate the nuanced pharmacology of this compound and its potential therapeutic applications. Further head-to-head comparative studies are warranted to precisely define this compound's position within the pharmacological landscape of the urotensinergic system.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
Uperolein Analogs: A New Frontier in Antimicrobial Peptides Benchmarked Against Standard Antibiotics
For Immediate Release
A comprehensive analysis of the antimicrobial peptide Uperolein, specifically the analog Uperin 3.5, reveals its potent activity against a range of Gram-positive bacteria. This guide provides a detailed comparison of Uperin 3.5's performance with established antibiotics such as Vancomycin, Daptomycin, and Linezolid, supported by available experimental data and standardized testing protocols. The findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of Uperin 3.5 as a template for novel antimicrobial therapies.
Executive Summary
Uperin 3.5, a peptide derived from the Australian toadlet Uperoleia mjobergii, demonstrates significant antimicrobial efficacy, particularly against Gram-positive pathogens. Its unique mechanism of action, involving the formation of amyloid fibrils that disrupt bacterial cell membranes, sets it apart from conventional antibiotics. While direct comparative studies are limited, this guide consolidates available data on the antimicrobial spectrum and potency of Uperin 3.5 and compares it against the performance of standard-of-care antibiotics for Gram-positive infections.
Mechanism of Action: A Novel Approach to Bacterial Cell Death
Uperin 3.5's antimicrobial activity is intrinsically linked to its ability to form amyloid fibrils.[1][2][3] In the presence of bacterial membranes, Uperin 3.5 undergoes a conformational change to form cross-α amyloid fibrils.[1][3] This structural transition is crucial for its ability to damage bacterial membranes, leading to cell death. This mechanism, which involves self-assembly into a toxic fibrillar state upon interacting with the pathogen, represents a sophisticated and targeted approach to antimicrobial activity.
In contrast, conventional antibiotics operate through different pathways. Vancomycin inhibits cell wall synthesis by preventing the cross-linking of peptidoglycan. Daptomycin disrupts the bacterial cell membrane's function, while Linezolid acts by inhibiting protein synthesis.
Comparative Mechanisms of Action
Comparative Antimicrobial Activity
Uperin 3.5 has demonstrated a potent activity against a panel of Gram-positive bacteria. While direct head-to-head comparisons with standard antibiotics are not extensively available in published literature, we can infer its potential efficacy by comparing its Minimum Inhibitory Concentration (MIC) values against those of established drugs.
Disk diffusion assays have shown that Uperin 3.5 is more potent against Micrococcus luteus than against Staphylococcus hominis, Staphylococcus epidermidis, and Staphylococcus aureus. A specific MIC of 2 µM has been reported for Uperin 3.5 against M. luteus.
For a comparative perspective, the following tables summarize the MIC ranges for standard antibiotics against clinically significant Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Uperin 3.5 Against a Gram-Positive Bacterium
| Microorganism | Uperin 3.5 MIC (µM) |
| Micrococcus luteus | 2 |
Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Standard Antibiotics Against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) |
| Vancomycin | 0.5 - 2 |
| Daptomycin | ≤1 |
| Linezolid | 1 - 4 |
Table 3: Minimum Inhibitory Concentration (MIC) Ranges of Standard Antibiotics Against Enterococcus faecalis
| Antibiotic | MIC Range (µg/mL) |
| Vancomycin | 1 - 4 |
| Daptomycin | 1 - 4 |
| Linezolid | 1 - 4 |
Experimental Protocols
To ensure reproducibility and standardization, the following are detailed methodologies for key experiments cited in the evaluation of antimicrobial potency.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent (this compound or standard antibiotic) in an appropriate solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
MIC Assay Workflow
Disk Diffusion Assay
This qualitative method, also standardized by CLSI, provides a preliminary assessment of antimicrobial activity.
-
Preparation of Inoculum and Plate:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a standard concentration of the antimicrobial agent to the surface of the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk.
-
The size of the zone is indicative of the organism's susceptibility to the antimicrobial agent.
-
Conclusion and Future Directions
The available evidence strongly suggests that Uperin 3.5 is a promising antimicrobial peptide with a novel mechanism of action. Its potent activity against Gram-positive bacteria, including strains of clinical relevance, warrants further investigation. Direct, head-to-head comparative studies employing standardized methodologies are crucial to definitively establish its efficacy relative to current standard-of-care antibiotics. Future research should focus on expanding the tested microbial spectrum, elucidating the precise molecular interactions with bacterial membranes, and exploring the potential for synergistic effects with existing antimicrobial agents. The unique fibril-forming property of Uperin 3.5 opens a new avenue for the design of next-generation antibiotics that are less susceptible to conventional resistance mechanisms.
References
Safety Operating Guide
Navigating the Disposal of Uperolein: A Guide for Laboratory Professionals
In the dynamic environment of scientific research, particularly in drug development, the safe handling and disposal of specialized reagents like Uperolein, a peptide toxin, are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for the specific peptide you are working with. If an SDS for this compound is unavailable, treat the substance as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat protects against skin contact.
Step-by-Step Disposal Procedures for Peptide Toxins Like this compound
The appropriate disposal method for peptide toxins depends on the form of the waste (liquid or solid) and local institutional guidelines.
Liquid Waste Disposal:
-
Inactivation: The primary step for liquid this compound waste is chemical deactivation. This can be achieved by adding the liquid peptide waste to an inactivation solution. A common and effective method is the use of a sodium hypochlorite solution.[1] A typical ratio is 1 part waste to 10 parts inactivation solution.[1]
-
Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[1]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[1]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[1] Always verify with your institution's Environmental Health & Safety (EHS) department before drain disposal.
Solid Waste Disposal:
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Decontamination of Labware and Surfaces
To avoid cross-contamination and unintentional contact, all labware and surfaces that have come into contact with this compound should be thoroughly decontaminated.
-
Initial Cleaning: Use an enzymatic detergent to remove proteins and fats. A 1% (m/v) solution is typically effective. This can be used to soak contaminated materials or for cleaning bench tops.
-
Chemical Decontamination: Following the initial cleaning, use a solution of sodium hypochlorite (bleach) at a concentration of 0.5-1.0% for solutions and up to 6% for concentrated peptides to ensure complete decontamination.
-
Final Rinse: Thoroughly rinse the decontaminated items with water.
Quantitative Data for Decontamination Methods
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides | Minimum 20-60 minutes | Effective for many peptides, but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocols
Protocol 1: Chemical Inactivation of Liquid this compound Waste
-
Prepare a fresh inactivation solution of 10% sodium hypochlorite (bleach) in a suitable chemical fume hood.
-
Carefully add the liquid this compound waste to the inactivation solution in a 1:10 (waste:inactivation solution) ratio.
-
Gently mix the solution to ensure thorough contact.
-
Allow the mixture to stand for at least 60 minutes.
-
Check the pH of the solution. If necessary, neutralize it to a range of 5.5-9.0 using an appropriate neutralizing agent.
-
Consult your institutional EHS guidelines for final disposal, which may include drain disposal with a large volume of water.
Protocol 2: Decontamination of this compound-Contaminated Glassware
-
Prepare a 1% (m/v) solution of an enzymatic detergent in a suitable container.
-
Submerge the contaminated glassware in the detergent solution and allow it to soak for at least 30 minutes. An ultrasonic cleaner can be used for more critical applications.
-
Rinse the glassware thoroughly with deionized water.
-
Prepare a 1% sodium hypochlorite solution.
-
Submerge the rinsed glassware in the sodium hypochlorite solution for at least 30 minutes.
-
Rinse the glassware thoroughly with deionized water.
-
Perform a final rinse with ultrapure water.
-
Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Uperolein
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uperolein. The following procedures are designed to ensure safe handling, storage, and disposal of this peptide.
This compound, a peptide belonging to the tachykinin family, is not classified as a hazardous substance or mixture according to the Globally Harmonised System (GHS). However, standard laboratory precautions should always be observed to minimize any potential risks.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound, particularly in its lyophilized powder form. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from accidental splashes or contact with the lyophilized powder. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the peptide. Nitrile gloves offer good resistance to a variety of chemicals and are a standard in most laboratory settings.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required under normal use conditions. | If there is a risk of inhaling the lyophilized powder (e.g., during weighing or reconstitution of large quantities), a dust mask or respirator may be considered. |
Operational Plan: Handling and Storage
Storage: this compound is typically delivered in a lyophilized (freeze-dried) powder form and should be stored in a freezer at or below -20°C.[2] It is important to protect the product from light and moisture, as it can be hygroscopic.[3] For long-term stability, it is recommended to store peptides in their lyophilized state.[4]
Handling and Reconstitution:
-
Before use, allow the vial to warm to room temperature to prevent condensation, which can affect the stability of the peptide.
-
When handling the lyophilized powder, work in a clean, designated area.
-
To reconstitute, use an appropriate solvent. Distilled water or acetonitrile are often recommended for peptides. For peptides with hydrophobic residues, organic solvents like DMSO may be necessary.
-
Once reconstituted, it is advisable to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to an area with fresh air.
-
In case of skin contact: Immediately remove any contaminated clothing and rinse the skin with water.
-
After eye contact: Rinse the eyes thoroughly with plenty of water. If wearing contact lenses, remove them if possible.
-
If swallowed: Rinse the mouth with water. It is advised to have the victim drink water (up to two glasses). If feeling unwell, consult a physician.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. Ensure that the disposal methods prevent the product from entering drains or waterways.
Below is a diagram illustrating the standard workflow for handling this compound.
Caption: Standard workflow for handling this compound from preparation to storage and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
